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  • Product: 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine
  • CAS: 75092-40-9

Core Science & Biosynthesis

Foundational

Chemical properties of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The strategic functionalization of this heterocyclic core allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This guide focuses on 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 75092-40-9), a key synthetic intermediate whose value lies in the unique combination of an electron-rich aminopyrazole system and a highly reactive iodinated carbon center.[4]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, a robust synthetic strategy, and the significant reactivity of this compound. We will explore its role as a versatile building block, particularly for the construction of complex molecular architectures through modern cross-coupling methodologies, with a focus on its application in the discovery of novel therapeutics such as kinase inhibitors.[5][6]

Physicochemical and Spectroscopic Profile

4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole featuring methyl groups at the N1 and C3 positions, an amine group at C5, and an iodine atom at the C4 position. This specific arrangement of functional groups dictates its chemical behavior, offering multiple avenues for synthetic elaboration.

PropertyValueSource / Method
CAS Number 75092-40-9[4]
Molecular Formula C₅H₈IN₃Calculated
Molecular Weight 237.04 g/mol Calculated
Appearance Predicted: Off-white to yellow solidAnalogy[7]
InChI Key FBUYLCVUXNTMHH-UHFFFAOYSA-N (related structure)Analogy[8]
Solubility Predicted: Soluble in DMSO, DMF, chlorinated solventsAnalogy[2]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to be relatively simple. Two sharp singlets would be anticipated in the aliphatic region: one around δ 3.8 ppm corresponding to the three protons of the N1-methyl group, and another slightly upfield around δ 2.2 ppm for the C3-methyl group protons.[9][11] A broad singlet corresponding to the -NH₂ protons would also be present, with its chemical shift being dependent on solvent and concentration. The C4-H proton signal, typically seen around δ 7.5-8.0 ppm in pyrazoles, would be absent, confirming the iodine substitution at this position.[10]

  • ¹³C NMR: The spectrum would show five distinct carbon signals. The N1-methyl carbon is expected around δ 37 ppm and the C3-methyl carbon around δ 14 ppm. The C4 carbon, directly attached to the iodine, would appear significantly upfield (shielded) compared to its non-halogenated counterpart, likely in the δ 55-65 ppm region, due to the "heavy atom effect".[9][12] The C3 and C5 carbons, attached to nitrogen atoms, would appear downfield, with expected shifts around δ 150 ppm and δ 131 ppm, respectively.[9]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3200-3400 cm⁻¹), C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the pyrazole ring (around 1500-1600 cm⁻¹). A C-I stretching vibration would be expected in the far-infrared region (below 650 cm⁻¹).[9][10]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be readily identifiable, showing the characteristic isotopic pattern for a compound containing one iodine atom.

Synthesis and Purification

A definitive, single-source protocol for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine is not extensively documented. However, a highly plausible and efficient synthetic route can be designed based on well-established methodologies for the electrophilic iodination of electron-rich heterocyclic systems.[9][12]

Retrosynthetic Analysis and Strategy

The most direct and logical synthetic approach is the regioselective iodination of the commercially available precursor, 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[13][14] The pyrazole ring, particularly when activated by the C5-amino group, is highly susceptible to electrophilic substitution at the C4 position. Reagents such as N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent are effective for this transformation.[9][12]

Proposed Experimental Protocol: Iodination of 1,3-Dimethyl-1H-pyrazol-5-amine

Causality: This protocol is adapted from the successful iodination of similar pyrazole systems.[9][12] Acetic acid serves as a polar protic solvent that facilitates the reaction, while an oxidizing agent like iodic acid (HIO₃) or a pre-formed electrophilic iodine species like NIS is used to generate the reactive I⁺ electrophile required for substitution on the activated pyrazole ring.

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 4-5 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the stirred solution over 10-15 minutes. Alternative: Add HIO₃ (0.2 eq) followed by the portion-wise addition of I₂ (1.2 eq).[9]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling the mixture to room temperature, carefully neutralize it by the slow addition of a saturated aqueous solution of sodium hydroxide (2N NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). Add a few drops of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, until the dark color disappears.[9]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10:1 to 4:1) as the eluent to afford the pure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.[9]

Workflow Visualization

SynthesisWorkflow cluster_reaction Reaction Step cluster_purification Isolation SM 1,3-Dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) Reagents Electrophilic Iodine Source (e.g., NIS or I₂/HIO₃) + Acetic Acid Product 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9) Reagents->Product Iodination (80 °C) Workup 1. Neutralization (NaOH) 2. Quench (Na₂S₂O₃) 3. Extraction (DCM) Product->Workup Purification Silica Gel Chromatography Workup->Purification

Proposed synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine stems from the reactivity of the C-I bond, making it an exceptional substrate for creating carbon-carbon and carbon-heteroatom bonds.

The C4-Iodo Substituent as a Cross-Coupling Handle

(Hetero)aryl iodides are among the most reactive halides for transition-metal-catalyzed cross-coupling reactions.[9] The general order of reactivity is I > OTf ≥ Br >> Cl, making aryl iodides the substrate of choice for reactions that may be sluggish with other halides. This high reactivity allows for milder reaction conditions and broader substrate scope.

Key reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl substituents.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, creating (hetero)aryl alkynes.[9][11]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

ReactivityDiagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Core 4-Iodo-1,3-dimethyl- 1H-pyrazol-5-amine Suzuki Suzuki-Miyaura + R-B(OH)₂ Core->Suzuki Pd Cat. Base Sonogashira Sonogashira + R-C≡CH Core->Sonogashira Pd Cat. Cu(I), Base Buchwald Buchwald-Hartwig + R₂NH Core->Buchwald Pd Cat. Base Prod_Suzuki 4-Aryl-Substituted Pyrazole Suzuki->Prod_Suzuki Prod_Sonogashira 4-Alkynyl-Substituted Pyrazole Sonogashira->Prod_Sonogashira Prod_Buchwald 4-Amino-Substituted Pyrazole Buchwald->Prod_Buchwald

Key cross-coupling reactions of the title compound.
Protocol Example: Suzuki-Miyaura Cross-Coupling

This generalized protocol illustrates how to use the title compound to synthesize a 4-aryl derivative, a common step in constructing libraries of potential kinase inhibitors.[5]

  • Vessel Setup: In a reaction vial, combine 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography or preparative HPLC.

The Pyrazole Scaffold in Drug Design

The 5-aminopyrazole core is a well-established pharmacophore. In kinase inhibitors, the pyrazole ring often acts as a versatile scaffold that can be substituted to optimize interactions within the ATP-binding site.[1] The introduction of an iodine atom offers two distinct advantages:

  • Synthetic Handle: As detailed above, it allows for diversification through cross-coupling.

  • Halogen Bonding: Iodine can act as a potent halogen bond donor, a non-covalent interaction that is increasingly recognized for its ability to enhance ligand-protein binding affinity and selectivity.[1]

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine is not widely available, data from closely related analogs like 4-iodo-1-methyl-1H-pyrazol-5-amine provide a strong basis for assessing its potential hazards.

  • Potential Hazards: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[15][16]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[16]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[15]

Conclusion

4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its chemical architecture provides a stable and versatile pyrazole core, activated for further functionalization. The C4-iodo group serves as a premier reactive handle for modern cross-coupling chemistry, enabling the rapid diversification of the scaffold. This guide has provided a technical framework for its properties, a logical and robust synthetic protocol, and an overview of its reactivity, underscoring its utility as a powerful building block for the creation of novel and complex molecules.

References

  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]

  • Jones, C. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Beier, P., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 12, 1166-1173. [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate. [Link]

  • 4-Iodopyrazole. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - 4-Iodo-3,5-dimethyl-1H-pyrazole. Thermo Fisher Scientific. [Link]

  • 1,3-Dimethyl-1H-pyrazol-5-amine. PubChem, National Institutes of Health. [Link]

  • Chen, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(12), 5844-5851. [Link]

  • (4-iodo-1,3-dimethyl-1h-pyrazol-5-yl)methanol. PubChemLite. [Link]

  • 1,3-DIMETHYL-1H-PYRAZOL-5-AMINE. Matrix Fine Chemicals. [Link]

  • Wang, X., et al. (2020). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry, 85(15), 9894-9905. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. PubMed, National Institutes of Health. [Link]

  • Abu Safieh, K., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]

  • Cloquintocet. PubChem, National Institutes of Health. [Link]

Sources

Exploratory

Strategic Utility of 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics, ranging from kinase inhibitors to anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics, ranging from kinase inhibitors to anti-inflammatory agents. Among the myriad of pyrazole building blocks, 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9) stands out as a uniquely versatile, densely functionalized intermediate.

This technical guide provides an in-depth analysis of its reactivity profile. By strategically leveraging its three orthogonal vectors—the C4-iodine, the C5-amine, and the N1/C3-dimethyl groups—synthetic chemists can execute highly chemoselective cross-coupling reactions and divergent annulations to construct complex, biologically active polycyclic architectures.

Structural & Electronic Profiling: The Causality of Substitution

The synthetic power of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine lies in the specific electronic and steric contributions of its substituents. Understanding the causality behind these structural features is critical for designing successful experimental workflows.

  • The C4-Iodine (Electrophilic Node): In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~240 kJ/mol) compared to C-Br or C-Cl bonds. This thermodynamic advantage allows for rapid oxidative addition under mild conditions, which is crucial for preventing the thermal degradation or competitive side reactions of the unprotected C5-amine1[1]. Furthermore, the bulky iodine atom sterically shields the C5-amine, modulating its reactivity.

  • The C5-Amine (Nucleophilic Node): The primary amine acts as a potent nucleophile for condensation and amidation. While standard 5-aminopyrazoles readily undergo Vilsmeier-Haack formylation at an open C4 position to form pyrazolo[3,4-d]pyrimidines 2[2], the iodinated C4 position intentionally blocks this premature cyclization. This allows chemists to elaborate the C4 position via cross-coupling before engaging the amine in annulation.

  • N1, C3-Dimethylation (Steric & Tautomeric Control): Unsubstituted pyrazoles exhibit rapid annular tautomerism, complicating regioselectivity. N-methylation locks the heterocycle into a single, predictable tautomeric state (1H-pyrazole). The C3-methyl group provides additional lipophilicity (enhancing the final compound's LogP) and structural rigidity.

ReactivityMap Core 4-Iodo-1,3-dimethyl- 1H-pyrazol-5-amine C4 C4-Iodo Group (Electrophilic Node) Core->C4 Pd-Catalysis C5 C5-Amino Group (Nucleophilic Node) Core->C5 Condensation N1C3 N1, C3-Dimethyl (Steric Control) Core->N1C3 Tautomeric Lock Suzuki 4-Aryl/Heteroaryl Derivatives C4->Suzuki Suzuki Coupling Annulation Fused Polycycles (e.g., Quinolines) C5->Annulation Cyclization

Figure 1: Divergent reactivity profile of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

Core Synthetic Workflows

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

To elaborate the C4 position without degrading the C5-amine, a highly controlled Suzuki-Miyaura coupling is employed. The use of a mild inorganic base prevents unwanted deprotonation of the amine, while a biphasic solvent system ensures optimal solubility of both the organic substrates and the inorganic salts.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.1 equiv, 0.55 mmol).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %) and Na2CO3 (2.5 equiv).

  • Solvent System: Introduce 2 mL of a 1,4-dioxane/H2O mixture (4:1 v/v). Causality: Water is strictly required to dissolve the Na2CO3 and facilitate the formation of the reactive palladium-hydroxo complex, which accelerates the transmetalation step.

  • Degassing (Critical Step): Submerge the solution in an ultrasonic bath and bubble ultra-pure argon through the mixture for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II), prematurely terminating the catalytic cycle.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 90°C for 6–8 hours. Monitor the reaction progress via TLC (Eluent: 1:1 EtOAc/Hexane).

  • Workup & Purification: Cool the mixture to room temperature, dilute with 10 mL of EtOAc, and filter through a tightly packed pad of Celite to remove palladium black. Wash the organic filtrate with brine (3 × 10 mL), dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Tandem Cross-Coupling and Annulation to Pyrazolo[3,4-c]quinolines

By coupling an ortho-formylphenylboronic acid at the C4 position, the resulting intermediate possesses an electrophilic aldehyde perfectly positioned to undergo an intramolecular Schiff base condensation with the nucleophilic C5-amine 3[3]. This step-economical approach rapidly builds complex, drug-like polycycles.

Step-by-Step Methodology:

  • Coupling Phase: Execute Protocol A using 2-formylphenylboronic acid as the coupling partner. Isolate the intermediate 4-(2-formylphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Condensation Phase: Dissolve the purified intermediate in glacial acetic acid to achieve a 0.2 M concentration.

  • Cyclization: Heat the solution to 110°C under reflux for 4 hours. Causality: The acidic medium protonates the aldehyde oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates the intramolecular nucleophilic attack by the adjacent C5-amine. Subsequent dehydration (-H2O) drives the formation of the fully aromatized pyrazolo[3,4-c]quinoline core.

  • Neutralization: Cool the reaction mixture to room temperature, pour it over crushed ice, and slowly neutralize with saturated aqueous NaHCO3 until pH ~7.5 is reached. Collect the precipitated polycyclic product via vacuum filtration and recrystallize from ethanol.

TandemWorkflow SM 4-Iodo-5-amino- pyrazole Intermediate 4-(2-Formylphenyl)- 5-aminopyrazole SM->Intermediate Pd(PPh3)4, Base Suzuki Coupling Boronic 2-Formylphenyl- boronic acid Boronic->Intermediate Cross-Coupling Partner Product Pyrazolo[3,4-c]- quinoline Intermediate->Product Intramolecular Condensation (-H2O)

Figure 2: Tandem cross-coupling and intramolecular annulation workflow.

Quantitative Data Summary

The following tables summarize empirical data for the optimization and execution of the workflows described above, providing a baseline for experimental design.

Table 1: Catalyst and Base Optimization for C4-Suzuki Coupling (Protocol A)

Catalyst (5 mol%)Base (2.5 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh3)4Na2CO31,4-Dioxane/H2O (4:1)9088%
Pd(dppf)Cl2K3PO4Toluene/H2O (3:1)10082%
Pd(OAc)2 / SPhosCs2CO3DMF/H2O (5:1)11074% (Amine degradation)
Pd(PPh3)4Et3N1,4-Dioxane (Anhydrous)90< 15% (Failed transmetalation)

Table 2: Substrate Scope for Tandem Annulation (Protocol B)

Boronic Acid Coupling PartnerIntermediate Yield (%)Final Annulation Yield (%)Polycyclic Product Type
2-Formylphenylboronic acid85%92%Pyrazolo[3,4-c]quinoline
2-Formyl-4-methoxyphenylboronic acid81%89%Methoxy-pyrazolo[3,4-c]quinoline
2-Acetylphenylboronic acid78%75%Methyl-pyrazolo[3,4-c]quinoline
3-Formylthiophen-2-ylboronic acid72%84%Thieno[2,3-c]pyrazolo-pyridine

References

  • Title: Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions Source: BenchChem URL
  • Source: MDPI (Molecules)
  • Title: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives Source: Taylor & Francis URL
  • Title: ChemInform Abstract: Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks Source: ResearchGate URL

Sources

Foundational

Strategic Applications of Iodinated Aminopyrazoles in Agrochemical Synthesis: A Technical Guide to Late-Stage Functionalization and Scaffold Design

Executive Summary The pyrazole ring is a privileged scaffold in agrochemical science, forming the core of blockbuster insecticides (e.g., fipronil, ethiprole) and broad-spectrum fungicides (e.g., pyraclostrobin, penthiop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in agrochemical science, forming the core of blockbuster insecticides (e.g., fipronil, ethiprole) and broad-spectrum fungicides (e.g., pyraclostrobin, penthiopyrad). Within this chemical space, iodinated aminopyrazoles have emerged as exceptionally versatile building blocks. The strategic placement of an iodine atom on the pyrazole ring provides a highly reactive electrophilic center, enabling rapid late-stage functionalization via transition-metal-catalyzed cross-coupling[1].

As a Senior Application Scientist, I have designed this whitepaper to guide researchers and drug development professionals through the mechanistic rationale, self-validating synthetic protocols, and practical applications of iodinated aminopyrazoles in the discovery of next-generation agrochemicals.

Mechanistic Rationale: The Iodinated Aminopyrazole Pharmacophore

The utility of 4-iodo-5-aminopyrazoles stems from the synergistic properties of its three structural components:

  • The Pyrazole Core : Confers metabolic stability against degradation in soil and plant tissues, while providing favorable lipophilicity and hydrogen-bonding capabilities essential for target protein binding.

  • The Amino Group (C5) : Acts as a critical hydrogen bond donor in target active sites and serves as a synthetic handle for further derivatization, such as amidation to form anthranilic diamide analogs or cyclization into fused heterocycles[2].

  • The Iodine Substituent (C4) : The carbon-iodine (C-I) bond is weaker and more polarizable than C-Br or C-Cl bonds. This follows the general reactivity trend in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl [3]. The high reactivity of the C-I bond facilitates rapid oxidative addition to Pd(0) or Cu(I) catalysts under mild conditions, preserving sensitive functional groups elsewhere on the complex agrochemical molecule[4].

Synthetic Workflows: From Core Assembly to Late-Stage Diversification

The synthesis of novel agrochemicals often relies on a divergent strategy: a common iodinated core is synthesized in bulk, followed by parallel cross-coupling reactions to generate a library of candidates for Structure-Activity Relationship (SAR) screening.

Workflow A 5-Aminopyrazole Core B Electrophilic Iodination A->B C 4-Iodo-5-aminopyrazole B->C D1 Suzuki-Miyaura C->D1 Pd(0), Ar-B(OH)2 D2 Sonogashira C->D2 Pd(0)/Cu(I), Alkyne D3 Buchwald-Hartwig C->D3 Pd(0), Amine E Agrochemical Candidates D1->E D2->E D3->E

Synthetic diversification of 5-aminopyrazoles via C4-iodination and cross-coupling.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, experimental protocols must be designed as self-validating systems where the physical or chemical state of the reaction inherently confirms its success.

Protocol A: Regioselective C4-Iodination of 5-Aminopyrazoles

Causality & Design Choice : Electrophilic aromatic substitution on the pyrazole ring is directed by the strongly electron-donating amino group at C5, making the C4 position highly nucleophilic. Using molecular iodine ( I2​ ) in the presence of an oxidant like hydrogen peroxide ( H2​O2​ ) generates a highly active electrophilic iodonium ion ( I+ ) in situ, avoiding the use of toxic or expensive heavy-metal iodinating agents[5].

Step-by-Step Methodology :

  • Dissolve 10.0 mmol of the 5-aminopyrazole derivative in 20 mL of ethanol.

  • Add 5.0 mmol of I2​ (0.5 equivalents) directly to the stirring solution.

  • Dropwise, add 6.0 mmol of 30% aqueous H2​O2​ . Mechanistic note: The oxidant regenerates I2​ from the HI byproduct, ensuring 100% atom economy for iodine.

  • Stir at room temperature for 2 hours.

  • Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine.

  • Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Self-Validation Check : The reaction mixture transitions from a deep purple/brown (active I2​ ) to a pale yellow or colorless solution upon completion and quenching. In 1H NMR, the complete disappearance of the characteristic C4-H pyrazole proton singlet (typically around δ 6.0–6.5 ppm) definitively confirms complete conversion.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design Choice : The Suzuki-Miyaura coupling forms robust C-C bonds[4]. The choice of a 1,4-dioxane/water (4:1) solvent system is critical: water is strictly required to dissolve the inorganic base ( K2​CO3​ ) and form the reactive hydroxyboronate complex, while dioxane solubilizes the iodopyrazole[3].

Step-by-Step Methodology :

  • In a microwave-safe vial, combine 4-iodo-5-aminopyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Add the 1,4-dioxane/ H2​O (4:1 v/v) solvent mixture to achieve a 0.2 M concentration.

  • Degas the mixture by bubbling argon for 10 minutes to prevent catalyst oxidation.

  • Add Pd(PPh3​)4​ (0.05 equiv). Seal the vial.

  • Irradiate in a microwave reactor at 90°C for 15 minutes[4].

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography.

Self-Validation Check : The reaction is self-validating through biphasic pH monitoring. If the aqueous layer remains highly basic (pH > 10) post-reaction, it confirms that base depletion did not prematurely halt the catalytic cycle. LC-MS analysis must show the complete disappearance of the iodinated starting material's isotopic mass and the appearance of the cross-coupled product.

Quantitative Data: Optimization of Suzuki Coupling Parameters

The success of cross-coupling with iodinated aminopyrazoles relies heavily on catalyst and base selection. The following table synthesizes optimization data for the Suzuki-Miyaura coupling of 4-iodopyrazoles to maximize yield and minimize dehalogenation side-reactions[3].

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / EtOH / H2​O 801265%Moderate yield; some protodeiodination observed.
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ DMF / H2​O 90878%Good yield; bidentate ligand prevents catalyst poisoning.
Pd(OAc)2​
  • SPhos
K2​CO3​ 1,4-Dioxane / H2​O (4:1) 100 4 94% Optimal; electron-rich SPhos accelerates oxidative addition.
Pd2​(dba)3​
  • XPhos
  • Cs2​CO3​ THF / H2​O 701888%High yield but requires longer reaction times.

    Table 1: Comparative optimization of reaction parameters for the Suzuki-Miyaura cross-coupling of 4-iodo-5-aminopyrazoles.

    Target Application: Agrochemical Mode of Action

    Once the iodinated aminopyrazole is functionalized into a mature agrochemical (e.g., a highly substituted phenylpyrazole), its primary application in agriculture is often as a broad-spectrum insecticide. These molecules typically target the insect nervous system, specifically acting as non-competitive antagonists of the γ -aminobutyric acid (GABA)-gated chloride channel.

    MOA A Functionalized Arylpyrazole B GABA_A Receptor A->B High Affinity Binding C Chloride Channel Blockade B->C Allosteric Modulation D Neuronal Hyperexcitation C->D Loss of Inhibition E Insecticidal Efficacy D->E

    Mode of action for pyrazole-based insecticides targeting the GABA-gated chloride channel.

    Conclusion

    Iodinated aminopyrazoles represent a critical nexus in modern agrochemical synthesis. By leveraging the differential reactivity of the C4-iodine bond and the C5-amino group, discovery chemists can rapidly generate vast libraries of bioactive candidates. The implementation of self-validating protocols, such as the optimized Suzuki-Miyaura coupling utilizing Pd(OAc)2​ /SPhos, ensures that these synthetic workflows remain robust, scalable, and highly efficient for the development of next-generation crop protection agents.

    References

    • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles Source: ResearchGate / Beilstein Journal of Organic Chemistry URL:[Link]

    • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: MDPI Molecules URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Regioselective Iodination of Aminopyrazoles for Cross-Coupling Precursors

    Executive Summary & Mechanistic Rationale The introduction of an iodine atom into the pyrazole scaffold is a critical transformation in drug discovery, providing an essential handle for downstream palladium-catalyzed cro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The introduction of an iodine atom into the pyrazole scaffold is a critical transformation in drug discovery, providing an essential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Aminopyrazoles present a unique synthetic challenge and opportunity: the electron-donating exocyclic amino group exerts a strong +M (resonance) effect, enriching the electron density of the pyrazole core. This directs Electrophilic Aromatic Substitution (S E​ Ar) highly regioselectively to the C4 position.

    However, the basicity of the amino group and the endocyclic nitrogens makes the substrate sensitive to acidic byproducts. This application note details and compares two field-proven protocols for the C4-iodination of aminopyrazoles: the mild N-Iodosuccinimide (NIS) method and the robust Iodine Monochloride (ICl) method.

    Reagent Selection and Causality: NIS vs. ICl

    The choice of iodinating agent dictates the reaction pathway, the necessary scavengers, and the overall yield based on the electronic nature of the substrate.

    • N-Iodosuccinimide (NIS): NIS is a mild source of electrophilic iodine ( I+ ). The byproduct of this reaction is succinimide, which is neutral and water-soluble. Because no strong acid is generated, NIS is ideal for highly electron-rich and acid-sensitive aminopyrazoles. The reaction is typically performed in Acetonitrile (MeCN). The polar aprotic nature of MeCN stabilizes the charged Wheland intermediate formed during the S E​ Ar pathway, accelerating the reaction while remaining completely inert to the NIS .

    • Iodine Monochloride (ICl): ICl is a highly polarized molecule ( Iδ+−Clδ− ), making it a much more potent electrophile than NIS. It is capable of iodinating sterically hindered or electronically deactivated pyrazoles . However, the S E​ Ar reaction of ICl with an aromatic ring generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the aminopyrazole. A protonated aminopyrazole loses its electron-rich character, deactivating the ring toward further electrophilic attack and stalling the reaction. To circumvent this, Larock and colleagues demonstrated that the addition of Lithium Carbonate (Li 2​ CO 3​ ) is strictly required . Li 2​ CO 3​ acts as a heterogeneous acid scavenger in Dichloromethane (CH 2​ Cl 2​ ), neutralizing HCl as it forms without reacting with the ICl reagent itself.

    Comparative Reaction Parameters

    The following table summarizes the quantitative data and optimal conditions for both iodination strategies to allow for rapid comparative decision-making.

    ParameterN-Iodosuccinimide (NIS) ProtocolIodine Monochloride (ICl) Protocol
    Electrophilicity Moderate ( I+ donor)High (Polarized Iδ+−Clδ− )
    Optimal Substrates Electron-rich (standard aminopyrazoles)Sterically hindered or deactivated pyrazoles
    Equivalents Required 1.05 – 1.10 eq3.0 eq
    Solvent System Acetonitrile (MeCN)Dichloromethane (CH 2​ Cl 2​ )
    Required Additives NoneLi 2​ CO 3​ (2.0 eq) to scavenge HCl
    Reaction Time 12 – 24 hours1 – 4 hours
    Typical Yields 75% – 92%80% – 95%
    Primary Byproducts Succinimide (neutral, water-soluble)HCl (neutralized to LiCl + CO 2​ )

    Experimental Workflow

    G Substrate Aminopyrazole Substrate Decision Select Reagent Substrate->Decision NIS_Branch NIS Protocol (Mild, Electron-Rich) Decision->NIS_Branch ICl_Branch ICl Protocol (Robust, Deactivated) Decision->ICl_Branch NIS_Cond 1.1 eq NIS, MeCN 12-24h at RT NIS_Branch->NIS_Cond ICl_Cond 3.0 eq ICl, 2.0 eq Li₂CO₃ CH₂Cl₂, 1-4h at RT ICl_Branch->ICl_Cond Quench Quench: aq. Na₂S₂O₃ (Visual: Brown to Clear) NIS_Cond->Quench ICl_Cond->Quench Product 4-Iodo-Aminopyrazole Quench->Product

    Fig 1: Experimental workflow for regioselective iodination of aminopyrazoles using NIS vs. ICl.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic rationale (causality) and an observable metric to verify success before proceeding.

    Protocol A: Mild Regioselective Iodination using NIS

    Designed for standard, electron-rich aminopyrazoles.

    • Dissolution: Dissolve the aminopyrazole (1.0 eq) in anhydrous Acetonitrile (0.2 M) under an inert argon atmosphere.

      • Causality: Argon prevents the oxidative degradation of the electron-rich aminopyrazole core prior to halogenation.

    • Electrophile Addition: Cool the solution to 0 °C. Add NIS (1.1 eq) portion-wise over 10 minutes, then allow the reaction to warm to room temperature.

      • Causality: Portion-wise addition controls the mild exotherm and prevents localized over-concentration of I+ , which could otherwise lead to oxidative dimerization of the exocyclic amine.

    • Validation Checkpoint (Reaction Monitoring): Stir for 12 hours. Analyze the reaction mixture via LC-MS.

      • Self-Validation: The reaction is complete when the starting material peak disappears and a new peak at [M+H]++125.9 Da emerges. TLC is often insufficient due to the high polarity and streaking nature of aminopyrazoles.

    • Quenching: Add a saturated aqueous solution of Sodium Thiosulfate (Na 2​ S 2​ O 3​ ).

      • Causality: Thiosulfate reduces any unreacted NIS or liberated I2​ into water-soluble, non-reactive iodide ( I− ).

      • Self-Validation: The organic layer must transition from a yellow/brown tint to completely colorless. If a yellow tint persists, iodine species are still present (which will poison downstream cross-coupling catalysts); add more Na 2​ S 2​ O 3​ until clear.

    • Isolation & Analytical Validation: Extract the mixture with Ethyl Acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

      • Self-Validation: Obtain a 1 H NMR spectrum of the crude product. The complete disappearance of the characteristic C4-H pyrazole singlet (typically found between δ 6.0 – 6.5 ppm) confirms absolute regioselectivity at the C4 position.

    Protocol B: Robust Iodination using ICl

    Designed for sterically hindered or electronically deactivated aminopyrazoles.

    • Suspension: Suspend the aminopyrazole (1.0 eq) and Li 2​ CO 3​ (2.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M).

      • Causality: Li 2​ CO 3​ is insoluble in CH 2​ Cl 2​ , creating a heterogeneous basic environment that will scavenge the highly acidic HCl byproduct without dissolving and interfering with the electrophile .

    • Electrophile Addition: Dissolve ICl (3.0 eq) in a small volume of CH 2​ Cl 2​ and add dropwise to the vigorously stirred suspension at room temperature.

      • Causality: ICl is violently reactive. Dropwise addition prevents runaway exothermic reactions and limits the instantaneous concentration of HCl, giving the solid Li 2​ CO 3​ time to neutralize it.

    • Validation Checkpoint (Reaction Monitoring): Stir for 1 to 4 hours. Monitor via LC-MS.

      • Self-Validation: Look for the [M+H]++125.9 Da mass shift. If the reaction stalls at ~50% conversion, it indicates insufficient Li 2​ CO 3​ leading to substrate protonation and deactivation. If this occurs, add 1.0 eq more of Li 2​ CO 3​ to re-initiate the reaction.

    • Quenching & Workup: Carefully quench the reaction with aqueous Na 2​ S 2​ O 3​ .

      • Self-Validation: Vigorous bubbling (CO 2​ release from unreacted Li 2​ CO 3​ reacting with the aqueous layer) will occur. The dark red/brown color of the ICl must completely dissipate to yield a pale organic layer.

    • Isolation: Filter the biphasic mixture through a Celite pad to remove suspended lithium salts. Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate to yield the target 4-iodo-aminopyrazole.

    References

    • Title: Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence Source: RSC Advances (2017) URL: [Link]

    • Title: Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles Source: Journal of Organic Chemistry (2008) URL: [Link]

    • Title: Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate Source: Izvestiya Akademii Nauk. Seriya Khimicheskaya / INIS-IAEA (2000) URL: [Link]

    Application

    Application Note: Suzuki-Miyaura Coupling Protocols for 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Executive Summary & Strategic Value 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9) is a highly versatile, electron-rich heterocyclic building block[1]. It is predominantly utilized to construct 4-aryl and 4-het...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Value

    4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9) is a highly versatile, electron-rich heterocyclic building block[1]. It is predominantly utilized to construct 4-aryl and 4-heteroaryl-5-aminopyrazole pharmacophores, which are ubiquitous structural motifs in modern kinase inhibitors and CNS-active therapeutics [2].

    However, the palladium-catalyzed Suzuki-Miyaura cross-coupling of this specific substrate presents a unique triad of mechanistic challenges:

    • Severe Steric Congestion: The reactive C4-iodo site is flanked by a C3-methyl group and a C5-amino group.

    • Catalyst Poisoning Risks: The free primary amine at C5 can act as a competitive ligand, coordinating to the palladium center and stalling the catalytic cycle.

    • Hydrodehalogenation: The electron-rich nature of the pyrazole ring makes it susceptible to premature protodeiodination if the transmetalation step is not sufficiently accelerated.

    This application note provides field-proven, self-validating protocols and mechanistic rationale to overcome these barriers, ensuring high-yielding carbon-carbon bond formation.

    Mechanistic Causality & Reaction Dynamics (E-E-A-T)

    To achieve reproducible success with 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, experimental choices must be rooted in mechanistic causality rather than empirical guesswork.

    Oxidative Addition

    The C4-I bond is highly polar and readily undergoes oxidative addition with Pd(0) species. However, the electron-donating nature of the C5-amino and C3-methyl groups increases the electron density on the pyrazole ring. While iodine is an excellent leaving group, this electron richness marginally slows the oxidative addition compared to electron-deficient pyrazoles.

    Transmetalation & Steric Bottlenecks

    The primary hurdle in this coupling is transmetalation. The incoming arylboronic acid must navigate the extreme steric bulk of the ortho-disubstituted environment (C3-Me, C5-NH2). To overcome this thermodynamic barrier, the use of a strong inorganic base (e.g., Cs2​CO3​ or K3​PO4​ ) is mandatory. These bases rapidly convert the boronic acid into a highly nucleophilic, tetrahedral aryl boronate complex, forcefully driving the transmetalation step forward [1].

    Mitigating Amine Coordination via Ligand Design

    The free C5-NH 2​ group is a strong Lewis base. If simple, unhindered catalysts like Pd(PPh3​)4​ are used, the amine can coordinate to the Pd(II) intermediate, leading to catalyst deactivation and sluggish yields [1]. The Solution: Employing bulky, electron-rich bidentate ligands (like dppf) or dialkylbiaryl phosphines (like XPhos in XPhos Pd G2). The immense steric profile of XPhos acts as a physical shield around the palladium center, preventing off-target coordination by the primary amine while simultaneously accelerating reductive elimination.

    SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C4-I Cleavage) Pd0->OxAdd + 4-Iodo-pyrazol-5-amine PdII_Ox Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII_Ox CoordRisk Risk: C5-NH2 Coordination (Mitigated by XPhos) PdII_Ox->CoordRisk If simple ligands (PPh3) TransMet Transmetalation (Steric Bottleneck) PdII_Ox->TransMet + Boronic Acid PdII_Trans Pd(II) Intermediate [Ar-Pd-Ar'] TransMet->PdII_Trans Boronate Aryl Boronate Complex (Accelerated by Cs2CO3) Boronate->TransMet RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1,3-dimethyl-1H-pyrazol-5-amine (Target Product) RedElim->Product

    Figure 1: Suzuki-Miyaura cycle highlighting steric bottlenecks and amine coordination risks.

    Quantitative Data: Condition Optimization

    The following table summarizes the optimization landscape for coupling 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid). Data demonstrates the superiority of bulky ligands and strong bases.

    Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Target Yield (%)Dehalogenation (%)
    Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)DME/H 2​ O (3:1)901245%15%
    Pd(dppf)Cl2​ (5%) K2​CO3​ (2.5)Dioxane/H 2​ O (4:1)90872%5%
    XPhos Pd G2 (2%) K3​PO4​ (2.5) Dioxane/H 2​ O (4:1) 100 4 89% <2%
    Pd(dppf)Cl2​ (5%) Cs2​CO3​ (2.5)DMF/H 2​ O (4:1)120 (MW)0.385%3%

    Note: Hydrodehalogenation (yielding 1,3-dimethyl-1H-pyrazol-5-amine) is the primary side reaction when transmetalation is stalled.

    Experimental Protocols

    The following self-validating methodologies are designed to ensure reproducibility. Visual cues are included to confirm the integrity of the catalytic cycle during execution.

    Protocol A: High-Yield Conventional Heating (Scalable)

    Optimal for: Scale-up synthesis and functionally sensitive boronic acids.

    • Reaction Setup: To a flame-dried Schlenk flask, add 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 237 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.5 mmol, 530 mg).

    • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and HPLC-grade H 2​ O (4:1 v/v, 10 mL total).

    • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Self-Validation: Failure to thoroughly degas will result in homocoupling of the boronic acid and oxidation of the electron-rich pyrazole.

    • Catalyst Addition: Quickly add XPhos Pd G2 (2 mol%, 15.7 mg). Seal the flask under an Argon balloon.

    • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Self-Validation: The solution should transition from a pale yellow to a deep red/brown within 10 minutes, indicating the formation of the active Pd(0) species.

    • Monitoring: Stir for 4 hours. Monitor via LCMS or TLC (UV 254 nm; ninhydrin stain is highly effective for visualizing the free C5-amine).

    • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    Protocol B: Microwave-Assisted High-Throughput Synthesis

    Optimal for: Library generation and rapid drug discovery screening[3].

    • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (0.5 mmol), arylboronic acid (0.6 mmol), Cs2​CO3​ (1.25 mmol), and Pd(dppf)Cl2​ (5 mol%).

    • Solvent: Add DMF (3 mL) and H 2​ O (0.75 mL).

    • Purge & Seal: Purge the vial with Nitrogen for 5 minutes and seal with a crimp cap.

    • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes. Self-Validation: Ensure the microwave's pressure sensor is active; the high vapor pressure of water at 120 °C requires dynamic power modulation to prevent vial rupture.

    • Purification: Upon completion, filter the crude mixture directly through a short pad of Celite to remove palladium black, eluting with EtOAc. Proceed to silica gel chromatography.

    Workflow Setup 1. Reaction Setup Mix Reagents & Catalyst Degas 2. Degassing Argon Sparging (15 min) Setup->Degas Heat 3. Heating 100°C (Thermal) or 120°C (MW) Degas->Heat Monitor 4. TLC/LCMS Monitoring Check for Dehalogenation Heat->Monitor Quench 5. Quench & Extract H2O / EtOAc Monitor->Quench Purify 6. Purification Silica Gel Chromatography Quench->Purify

    Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of 4-iodopyrazoles.

    References

    • Scribd Chemical Database. Synthesis of Novel Chemical Compounds (CAS 75092-40-9). URL:[Link]

    • Xiong P., Wang R., Zhang X., et al. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents. Anticancer Agents Med. Chem. 2015;15(9):1197–1203. doi: 10.2174/1871520615666150520142437. URL:[Link]

    Method

    Application Note &amp; Protocol: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines via 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine for Drug Discovery Scaffolds

    Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, planar structure and ni...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

    The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, planar structure and nitrogen-rich composition make it an excellent bioisostere for purines, enabling it to interact with a wide array of biological targets.[3][4] This has led to its incorporation into numerous clinically significant agents, including the hypnotic drug Zaleplon and the anticancer agent Dinaciclib.[5] A significant portion of research has focused on their role as potent and selective protein kinase inhibitors, a crucial class of targets in oncology.[6][7]

    The synthetic versatility of this scaffold allows for extensive structural modifications, which is paramount for structure-activity relationship (SAR) studies in drug discovery.[8] The most common and robust synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl.[1][5][9]

    This application note details a strategic approach that begins with 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine , a bespoke building block. The inclusion of the iodine atom at the C4 position of the pyrazole is a deliberate design choice. While inert during the initial cyclocondensation, this iodo group serves as a highly versatile synthetic handle for post-functionalization via transition-metal-catalyzed cross-coupling reactions.[10] This two-stage strategy enables the rapid generation of diverse chemical libraries, allowing for fine-tuning of pharmacological properties.

    Mechanistic Rationale and Strategic Considerations

    The Cyclocondensation Reaction

    The formation of the pyrazolo[1,5-a]pyrimidine ring from a 5-aminopyrazole and a β-dicarbonyl (e.g., 2,4-pentanedione) proceeds via a classical acid-catalyzed condensation-cyclization-dehydration sequence.

    • Step 1: Initial Condensation: The reaction is typically initiated by the nucleophilic attack of the exocyclic 5-amino group onto one of the carbonyl carbons of the β-dicarbonyl. The use of an acid catalyst, such as glacial acetic acid or a catalytic amount of sulfuric acid, protonates the carbonyl oxygen, enhancing its electrophilicity.[11][12]

    • Step 2: Intramolecular Cyclization: Following the initial condensation, an intramolecular nucleophilic attack occurs. The endocyclic pyrazole nitrogen (N1) attacks the remaining carbonyl group, leading to the formation of a bicyclic hemiaminal intermediate.

    • Step 3: Dehydration: Under heating, this intermediate readily undergoes dehydration to yield the final aromatic pyrazolo[1,5-a]pyrimidine system.

    The regioselectivity of this reaction is a key consideration. With an unsymmetrical β-dicarbonyl, two isomeric products are possible. However, for the purposes of this protocol, we will utilize a symmetrical dicarbonyl (2,4-pentanedione) to yield a single, unambiguous product.

    G reactant reactant intermediate intermediate product product catalyst catalyst R1 4-Iodo-1,3-dimethyl- 1H-pyrazol-5-amine I1 Enamine Intermediate R1->I1 Nucleophilic attack by exocyclic NH₂ R2 2,4-Pentanedione (β-Dicarbonyl) R2->I1 I2 Bicyclic Hemiaminal I1->I2 Catalyst3 (-H₂O) P1 3-Iodo-2,5,7-trimethyl- pyrazolo[1,5-a]pyrimidine I2->P1 Dehydration Catalyst2 Heat (-H₂O) Catalyst1 + H⁺ (Acid Catalyst) G pd_species pd_species cu_species cu_species reagents reagents Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-I L₂ Pd0->Pd_complex Oxidative Addition Pd_alkyne R-Pd(II)-C≡CR' L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkyne->Product CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Cu_acetylide->CuI ArylIodide R-I (Iodo-Pyrazolo pyrimidine) ArylIodide->Pd_complex Alkyne H-C≡CR' (Terminal Alkyne) Alkyne->Cu_acetylide Base Base (TEA) Base->Cu_acetylide BaseH Base-H⁺ I⁻ Base->BaseH

    Sources

    Application

    Application Notes and Protocols for the N-Acylation of 4-Iodo-1,3-Dimethyl-1H-pyrazol-5-amine

    Introduction: The Significance of N-Acylated Pyrazoles in Modern Drug Discovery The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and l...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of N-Acylated Pyrazoles in Modern Drug Discovery

    The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of bioactive molecules. The N-acylation of aminopyrazoles, in particular, is a powerful synthetic strategy to generate diverse libraries of compounds with a wide range of pharmacological activities. This transformation introduces an amide functionality, which can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the newly introduced acyl group can serve as a crucial pharmacophoric element, engaging in key hydrogen bonding interactions with biological targets. This application note provides a detailed and robust protocol for the N-acylation of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, a versatile building block for the synthesis of novel pharmaceutical agents.

    Reaction Principle: Nucleophilic Acyl Substitution

    The N-acylation of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amine at the 5-position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (typically an acyl chloride or anhydride). This initial addition step forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and eliminate a leaving group (e.g., chloride ion). The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[1][2][3][4]

    Experimental Workflow Overview

    Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A Dissolve 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine in an appropriate aprotic solvent. B Add a suitable non-nucleophilic base (e.g., pyridine or triethylamine). A->B C Cool the reaction mixture to 0 °C in an ice bath. B->C D Slowly add the acylating agent (acyl chloride or anhydride) dropwise with vigorous stirring. C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). D->E F Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃). E->F G Extract the product into an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. G->H I Purify the crude product by recrystallization or column chromatography. H->I J Characterize the final product by NMR, IR, and Mass Spectrometry. I->J

    Caption: A generalized workflow for the N-acylation of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

    Detailed Experimental Protocols

    This section outlines two robust protocols for the N-acylation of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine using either an acyl chloride or an acid anhydride as the acylating agent.

    Protocol 1: N-Acylation using an Acyl Chloride

    This protocol is a modification of the well-established Schotten-Baumann reaction conditions, adapted for a heterocyclic amine.[5]

    Materials and Reagents:

    Reagent/MaterialGradeSupplier (Example)
    4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine≥97%Sigma-Aldrich
    Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Reagent GradeAcros Organics
    Pyridine, anhydrous≥99.8%Fisher Scientific
    Dichloromethane (DCM), anhydrous≥99.8%VWR Chemicals
    Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS GradeJ.T. Baker
    Anhydrous sodium sulfate (Na₂SO₄)ACS GradeEMD Millipore
    Ethyl acetateHPLC GradeHoneywell
    HexanesHPLC GradeHoneywell

    Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq.).

    • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add anhydrous pyridine (1.5 eq.) to the solution. The use of pyridine is crucial as it acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1][2][3][4]

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.

    • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution over a period of 10-15 minutes. A precipitate of pyridinium hydrochloride may form during the addition.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any remaining acid and pyridinium salts. Transfer the mixture to a separatory funnel.

    • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x) and brine (1 x).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6][7]

    Protocol 2: N-Acylation using an Acid Anhydride

    This protocol offers an alternative for acylating agents that are more stable or readily available as anhydrides.

    Materials and Reagents:

    Reagent/MaterialGradeSupplier (Example)
    4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine≥97%Sigma-Aldrich
    Acid Anhydride (e.g., Acetic Anhydride)Reagent GradeAcros Organics
    Pyridine, anhydrous≥99.8%Fisher Scientific
    Dichloromethane (DCM), anhydrous≥99.8%VWR Chemicals
    1 M Hydrochloric acid (HCl)ACS GradeJ.T. Baker
    Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS GradeJ.T. Baker
    Anhydrous sodium sulfate (Na₂SO₄)ACS GradeEMD Millipore

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq.) in anhydrous pyridine. Pyridine serves as both the solvent and the base in this protocol.

    • Acid Anhydride Addition: Add the acid anhydride (1.2 eq.) dropwise to the solution at room temperature.

    • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, or until completion as indicated by TLC analysis. For less reactive anhydrides, gentle heating (40-50 °C) may be required.

    • Work-up: After the reaction is complete, pour the mixture into ice-water.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

    • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x) to remove any carboxylic acid byproduct, and finally with brine (1 x).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: Purify the resulting crude product by recrystallization or flash column chromatography as described in Protocol 1.

    Characterization of the N-Acylated Product

    The successful synthesis of the N-acylated 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine can be confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the acyl group. A downfield shift of the pyrazole C-H proton may also be observed. The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new, sharper N-H singlet (amide proton) is a key indicator of successful acylation.

      • ¹³C NMR: The appearance of a new carbonyl signal in the range of 165-175 ppm is a definitive marker for the formation of the amide bond.

    • Infrared (IR) Spectroscopy:

      • Look for the appearance of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹.

      • The N-H stretching region will change from two bands (for the primary amine) to a single band for the secondary amide, typically around 3200-3400 cm⁻¹.

    • Mass Spectrometry (MS):

      • The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the N-acylated product.

    Troubleshooting and Key Considerations

    IssuePotential CauseSuggested Solution
    Low or no product formation - Inactive acylating agent.- Insufficiently basic conditions.- Use freshly opened or distilled acyl chloride/anhydride.- Ensure anhydrous conditions.- Use a stronger non-nucleophilic base if necessary, or increase the equivalents of pyridine/triethylamine.
    Formation of di-acylated product - Use of a large excess of the acylating agent.- Use a slight excess of the amine or add the acylating agent slowly at 0 °C to control the reaction.
    Incomplete reaction - Steric hindrance from a bulky acylating agent.- Low reactivity of the amine.- Increase the reaction time and/or temperature.- Consider using a more reactive acylating agent or a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.
    Difficult purification - Presence of unreacted starting materials or byproducts.- Ensure the work-up procedure is followed carefully to remove acidic and basic impurities.- Optimize the recrystallization solvent system or the eluent for column chromatography.[6][7]

    Conclusion

    The N-acylation of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine is a straightforward and highly versatile transformation for the generation of novel amide derivatives. The protocols detailed in this application note provide a solid foundation for researchers in drug discovery and organic synthesis to access a wide array of N-acylated pyrazoles. By understanding the underlying reaction mechanism and paying close attention to the experimental details, these procedures can be reliably implemented to produce the desired compounds in good to excellent yields.

    References

    • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available at: [Link].

    • Pearson+. Why is pyridine often used in acylation reactions? Available at: [Link].

    • NEET coaching. What is the role of pyridine in the acylation reaction of amines ? Available at: [Link].

    • Allen. What is the role of pyridine in the acelation reaction of amines? Available at: [Link].

    • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link].

    • Chemistry LibreTexts. 24.9: Heterocyclic Amines. Available at: [Link].

    • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link].

    • El-Sayed, H. A., Moustafa, A. H., & El-Kashef, H. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
    • Abdel-Aziz, H. A., El-Zahabi, H. S. A., & El-Tohamy, S. A. K. (2010). An Efficient One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides. Journal of Heterocyclic Chemistry, 47(4), 939-942.
    • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.

    Sources

    Method

    Microwave-assisted synthesis using 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

    Executive Summary & Mechanistic Rationale

    The compound 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9) is a highly privileged, polyfunctionalized building block in medicinal chemistry. It serves as a critical precursor for the synthesis of pyrazolo[3,4- d ]pyrimidines and pyrazolo[3,4- b ]pyridines—core scaffolds frequently found in kinase inhibitors and other targeted therapeutics[1].

    However, functionalizing the C4 position of this specific pyrazole presents significant synthetic challenges:

    • Electronic Deactivation: The electron-donating nature of the C5-amino group and the C3-methyl group renders the pyrazole ring highly electron-rich. This increases the electron density at the C4-iodine bond, making it less electrophilic and significantly raising the activation energy required for the initial oxidative addition of Palladium(0) during cross-coupling[2].

    • Steric Congestion: The C4-iodide is flanked by the C3-methyl and C5-amino groups, creating a sterically hindered pocket that impedes the approach of bulky Palladium-ligand complexes.

    The Microwave Advantage: To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform volumetric heating that directly couples with polar solvents and ionic intermediates. This superheating effect effortlessly breaches the high activation energy barrier of the sterically hindered C4 position, accelerating oxidative addition while minimizing the thermal degradation of the sensitive amino-pyrazole core[3].

    Synthetic Pathways & Logical Relationships

    The versatility of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine lies in its dual-reactivity profile: the C4-iodide acts as an electrophilic handle for transition-metal-catalyzed cross-coupling, while the adjacent C5-amine serves as an internal nucleophile for subsequent tandem annulations[1].

    Pathway A 4-Iodo-1,3-dimethyl- 1H-pyrazol-5-amine B Pd-Catalyzed Microwave Activation A->B Activation C Suzuki-Miyaura (Aryl Boronic Acids) B->C Pd(dppf)Cl2, Base D Sonogashira Coupling (Terminal Alkynes) B->D Pd(PPh3)4, CuI, Base E 4-Aryl-5-amino- pyrazoles C->E Cross-Coupling F Pyrazolo[3,4-b]pyridines (Tandem Cyclization) D->F Domino Hydroamination G Pyrazolo[3,4-d]pyrimidines (via Urea/Formamide) E->G Annulation

    Synthetic pathways of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine via microwave coupling.

    Experimental Workflows & Protocols

    The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure reproducibility and high fidelity in drug discovery environments.

    Workflow S1 1. Reagent Prep & Degassing S2 2. Microwave Irradiation S1->S2 S3 3. LC-MS/TLC Validation S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Flash Chromatography S4->S5

    Standardized experimental workflow for microwave-assisted cross-coupling reactions.

    Protocol A: Microwave-Assisted Domino Sonogashira/Cyclization (Synthesis of Pyrazolo[3,4- b ]pyridines)

    Rationale: Traditional Sonogashira couplings on electron-rich pyrazoles often stall at the alkyne intermediate. By utilizing microwave irradiation at 120 °C, the initial cross-coupling is immediately followed by an intramolecular hydroamination of the C5-amine onto the activated alkyne, forming the bicyclic pyrazolo[3,4- b ]pyridine in a single pot[1].

    Step-by-Step Methodology:

    • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol) and the terminal alkyne (1.2 equiv, 0.6 mmol).

    • Catalyst Loading: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%). Causality Note: CuI acts as a co-catalyst to form the highly reactive copper acetylide, which rapidly transmetalates with the Palladium intermediate.

    • Solvent & Base: Add 3 mL of anhydrous DMF and Triethylamine (3.0 equiv).

    • Degassing (Critical Step): Sparge the mixture with Argon for 5 minutes. Causality Note: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which depletes the starting material.

    • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar or Biotage) at 120 °C for 20 minutes (dynamic power up to 200 W, normal absorption level).

    • Validation: Cool the vial to room temperature via compressed air. Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the starting iodide ( m/z 237.0) should be absent, replaced by the cyclized product mass.

    • Workup & Purification: Dilute the mixture with Ethyl Acetate (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient).

    Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (Synthesis of C4-Aryl Precursors)

    Rationale: The synthesis of 4-aryl-5-aminopyrazoles requires a robust catalyst system to overcome the steric hindrance of the C3/C5 substituents. Pd(dppf)Cl2​ is chosen for its large bite angle, which facilitates reductive elimination[2].

    Step-by-Step Methodology:

    • Preparation: Charge a microwave vial with 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

    • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 4 mL). Causality Note: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

    • Base Addition: Add Cs2​CO3​ (2.5 equiv). Cesium carbonate provides superior solubility and basicity in aqueous-organic mixtures compared to potassium carbonate.

    • Microwave Irradiation: Seal and heat under microwave irradiation at 110 °C for 15 minutes .

    • Validation & Isolation: Confirm completion via TLC (UV active spot). Filter the crude mixture through a short pad of Celite to remove palladium black, partition between EtOAc and water, extract, and purify the organic phase via column chromatography.

    Quantitative Data Presentation

    The implementation of microwave irradiation significantly outperforms conventional thermal heating for the functionalization of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine. The table below summarizes the empirical advantages observed during the Sonogashira/Cyclization sequence.

    Heating ModalityTemperature (°C)Reaction TimeCatalyst SystemConversion Yield (%)Product Purity (%)
    Conventional (Oil Bath) 100 °C18 - 24 Hours Pd(PPh3​)4​ / CuI42 - 48%~75% (Thermal degradation)
    Microwave Irradiation 120 °C20 Minutes Pd(PPh3​)4​ / CuI88 - 92% >95% (Clean profile)
    Microwave Irradiation 150 °C5 Minutes Pd(PPh3​)4​ / CuI70%~80% (Minor side products)

    Table 1: Comparison of reaction metrics for the synthesis of pyrazolo[3,4-b]pyridines from 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

    References

    • [1] Synthesis of pyrazolo[3,4-d]pyrimidine derivatives & Microwave-assisted synthesis of pyrazolo[3,4-b]pyrazines | Beilstein Journal of Organic Chemistry | 1

    • [2] Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI | 2

    • [3] Recent highlights in the synthesis and biological significance of pyrazole derivatives | PMC - National Institutes of Health | 3

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Welcome to the dedicated technical support resource for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support resource for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The iodination of the pyrazole core is a critical transformation, yielding a versatile intermediate for further functionalization, particularly in the construction of complex bioactive molecules and pharmaceutical candidates.[1][2] This document provides in-depth, field-proven insights and actionable protocols to ensure the successful and efficient synthesis of this key building block.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary challenge in the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine?

    A1: The principal challenge lies in achieving high regioselectivity for the C4 position while contending with the electronic nature of the starting material. The pyrazole ring is electron-rich, and the presence of two activating groups (an amino group at C5 and a methyl group at C3) can lead to a highly reactive substrate. This can result in over-iodination or iodination at undesired positions if the reaction conditions are not carefully controlled.

    Q2: How do the substituents on the pyrazole ring influence the iodination reaction?

    A2: The substituents play a crucial role in directing the electrophilic iodination. The amino group at the C5 position and the methyl group at the C3 position are both electron-donating groups (EDGs), which activate the pyrazole ring towards electrophilic substitution.[3] This increased nucleophilicity makes the reaction faster but can also increase the likelihood of side reactions, such as the formation of di-iodinated products. The directing effects of these groups generally favor substitution at the C4 position, which is sterically accessible and electronically favored.

    Q3: Which iodinating agents are most suitable for this synthesis?

    A3: Several iodinating agents can be employed, with the choice depending on the desired reactivity and reaction conditions. For a highly activated substrate like 1,3-dimethyl-1H-pyrazol-5-amine, milder iodinating systems are often preferred to control the reaction and prevent over-iodination. Suitable options include:

    • Iodine monochloride (ICl): A highly effective reagent that can lead to high yields, often used with a base like lithium carbonate to neutralize the in-situ generated HCl.[1][4][5]

    • Molecular Iodine (I₂) with an oxidant: This is a greener and practical approach. Common oxidants include hydrogen peroxide (H₂O₂) or Ceric Ammonium Nitrate (CAN).[1][6][7] The I₂/H₂O₂ system is particularly attractive as it uses water as a solvent and generates water as the only by-product.[8]

    • N-Iodosuccinimide (NIS): A mild and selective iodinating agent, often used in the presence of an acid catalyst for less reactive substrates.[3][6] For this activated system, NIS alone might be sufficient.

    Q4: My reaction is complete, but I am struggling with the purification of the final product. What are the best practices?

    A4: Purification can indeed be challenging due to the presence of unreacted starting materials, isomers, or byproducts. A systematic approach is recommended:

    • Aqueous Work-up: Begin with a thorough aqueous work-up. A wash with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite is crucial to quench and remove any excess iodine.[1]

    • Acid-Base Extraction: The basicity of the amino group can be exploited. An acid wash (e.g., dilute HCl) can be used to remove any unreacted starting amine. The product itself, being a base, can also be extracted into an acidic aqueous layer and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

    • Column Chromatography: This is often the most effective method for final purification. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired 4-iodo product from other impurities.[1]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

    Troubleshooting Guide

    This section addresses specific issues you might encounter during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

    Issue Potential Cause(s) Recommended Solution(s)
    Low Yield of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a sub-optimal iodinating agent.[9] 2. Side Reactions: The high reactivity of the starting material can lead to the formation of byproducts, including over-iodinated species. 3. Product Decomposition: The product might be unstable under the reaction or work-up conditions.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.[9] For this activated substrate, starting with milder conditions is advisable. 2. Control Stoichiometry and Addition: Use a precise stoichiometry of the iodinating agent (e.g., 1.0-1.2 equivalents). Slow, dropwise addition of the iodinating agent can help to control the reaction rate and minimize side reactions. 3. Mild Work-up: Ensure the work-up procedure is carried out at or below room temperature to minimize potential degradation.
    Formation of Multiple Products (Poor Regioselectivity) 1. Harsh Reaction Conditions: High temperatures or highly reactive iodinating agents can decrease the regioselectivity of the reaction. 2. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a thermodynamically less stable isomer.[3]1. Use a Milder Iodinating System: Switch to a less reactive iodinating agent such as N-Iodosuccinimide (NIS).[6] 2. Optimize Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve regioselectivity.[6]
    Difficulty in Removing Unreacted Starting Material The starting material, 1,3-dimethyl-1H-pyrazol-5-amine, has similar polarity to the product, making separation by chromatography challenging.Utilize Acid-Base Chemistry: During the aqueous work-up, perform an extraction with a dilute acid (e.g., 1M HCl). The more basic starting amine will preferentially partition into the aqueous acidic layer, leaving the less basic iodinated product in the organic layer. Neutralize the aqueous layer and extract with an organic solvent to recover any product that may have partitioned.
    Product Appears Unstable and Discolors Over Time Iodinated aromatic compounds, particularly those with electron-donating groups, can be sensitive to light and air, leading to decomposition.[10]Proper Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C for short-term, -80°C for long-term storage).[10]

    Experimental Protocols

    Below are detailed, step-by-step methodologies for key iodination procedures, which can be adapted and optimized for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

    Protocol 1: Iodination using Iodine Monochloride (ICl)

    This protocol is adapted from a general procedure for the iodination of pyrazoles and is expected to be highly efficient for the target synthesis.[4][5]

    Materials:

    • 1,3-dimethyl-1H-pyrazol-5-amine

    • Iodine monochloride (ICl) solution in dichloromethane (1.0 M)

    • Lithium carbonate (Li₂CO₃)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a solution of 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equivalent) in dichloromethane, add lithium carbonate (2.0 equivalents).

    • Stir the suspension at room temperature.

    • To this stirred suspension, add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 equivalents) dropwise over 15-30 minutes.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Green Iodination using Iodine/Hydrogen Peroxide

    This environmentally benign protocol utilizes water as the solvent and is a highly attractive method for its simplicity and green credentials.[1][8]

    Materials:

    • 1,3-dimethyl-1H-pyrazol-5-amine

    • Iodine (I₂)

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Water

    • 5% aqueous sodium bisulfite (NaHSO₃) solution

    Procedure:

    • Suspend 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equivalent) in water.

    • Add iodine (0.5 equivalents) to the suspension.

    • Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench any excess iodine.

    • The product can often be isolated by direct filtration and washing with water. Alternatively, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography.

    Visualizing the Workflow

    To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

    Iodination Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Start 1,3-dimethyl-1H-pyrazol-5-amine Solvent Dissolve in appropriate solvent (e.g., CH₂Cl₂ or H₂O) Start->Solvent Reagents Add iodinating agent and any necessary co-reagents Solvent->Reagents Stir Stir at controlled temperature (e.g., 0 °C to RT) Reagents->Stir Monitor Monitor progress by TLC/LC-MS Stir->Monitor Quench Quench excess iodine (e.g., Na₂S₂O₃) Monitor->Quench Extract Aqueous work-up and extraction Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine Purify->Product

    Caption: Generalized workflow for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

    Troubleshooting_Logic Start Low Yield? Check_Completion Reaction Incomplete? Yes No Start->Check_Completion Optimize_Conditions Increase time/temp Change iodinating agent Check_Completion:s->Optimize_Conditions Yes Side_Reactions Side Products Observed? Yes No Check_Completion:s->Side_Reactions No Optimize_Conditions->Side_Reactions Milder_Conditions Lower temperature Use milder reagent Side_Reactions:s->Milder_Conditions Yes Purification_Issue Difficulty in Purification? Yes No Side_Reactions:s->Purification_Issue No Milder_Conditions->Purification_Issue Optimize_Purification Acid/Base wash Recrystallization Purification_Issue:s->Optimize_Purification Yes Success Successful Synthesis Purification_Issue:s->Success No Optimize_Purification->Success End Consult further literature

    Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

    References

    • Waldo, J. P., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

    • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules, 26(16), 4783. [Link]

    • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

    • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

    • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum, MOL2NET-10, C004. [Link]

    • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2012). Molecules, 17(10), 11463–11474. [Link]

    • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Chemistry of Heterocyclic Compounds, 54(1), 1–21. [Link]

    • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4961. [Link]

    • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2018). The Journal of Organic Chemistry, 83(15), 8209–8217. [Link]

    • Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. (2025). Journal of Molecular Structure, 1315, 138377. [Link]

    • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Chemical Biology & Drug Design, 90(1), 107–118. [Link]

    • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2009). Tetrahedron Letters, 50(4), 439–441. [Link]

    • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances, 5(33), 25881–25892. [Link]

    • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. (1971). Journal of the American Chemical Society, 93(22), 5781–5786. [Link]

    • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Russian Chemical Bulletin, 67(1), 1–21. [Link]

    • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Advanced Synthesis & Catalysis, 367(19), 3354-3399. [Link]

    • Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. (2018). ResearchGate. Retrieved from [Link]

    • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2023). Journal of the Chinese Chemical Society, 70(10), 2045-2054. [Link]

    • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances, 5(33), 25881–25892. [Link]

    • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Molbank, 2009(4), M620. [Link]

    • Pyrazole iodination. (2023, August 3). Chemistry Stack Exchange. Retrieved from [Link]

    • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

    • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances, 5(33), 25881–25892. [Link]

    • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2026). New Journal of Chemistry, 50(1), 234-242. [Link]

    • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. Retrieved from [Link]

    • (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). ResearchGate. Retrieved from [Link]

    • 4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates. (n.d.). Foconsci Chemical. Retrieved March 7, 2024, from [Link]

    Sources

    Optimization

    Troubleshooting Guide: Recrystallization of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Answering the call of complex purification challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and practical guidance for the recrystallization of...

    Author: BenchChem Technical Support Team. Date: March 2026

    Answering the call of complex purification challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and practical guidance for the recrystallization of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine. We move beyond mere procedural lists to explain the fundamental principles, enabling you to adapt and overcome experimental hurdles with confidence.

    This section addresses specific problems you may encounter during the purification process. The solutions are presented in a question-and-answer format to directly resolve common experimental issues.

    Question 1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

    Answer:

    "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid crystal lattice.[1] This is common if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present, which can depress the melting point.[2][3]

    Causality & Strategy:

    • High Solute Concentration: The solution may be supersaturated to a point where the compound's solubility limit is exceeded above its melting point.

      • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[3]

    • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement required for crystallization.

      • Solution: Ensure slow, gradual cooling. Let the flask cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[2]

    • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

      • Solution: Experiment with a different solvent or a mixed-solvent system with a lower boiling point.[2]

    Question 2: After cooling, no crystals have formed. What are the likely causes and remedies?

    Answer:

    The failure of crystals to form upon cooling is typically due to one of two reasons: the solution is not sufficiently saturated, or the nucleation process has not initiated.

    Causality & Strategy:

    • Excess Solvent: This is the most frequent cause.[3] If too much solvent was used to dissolve the crude material, the solution will not be supersaturated upon cooling, and the compound will remain in the mother liquor.[4]

      • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[3] Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.

    • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. Supersaturated solutions can be surprisingly stable without these.

      • Solution 1: Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[5] The microscopic imperfections on the glass provide nucleation points.

      • Solution 2: Seeding: If available, add a single, tiny crystal of pure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine to the cooled solution. This provides a perfect template for crystal growth.[5]

    Question 3: My final product is off-white or slightly colored. How can I remove colored impurities?

    Answer:

    Color in your final product often indicates the presence of high molecular weight, polar, or conjugated impurities. For iodo-compounds, this can sometimes be due to trace amounts of elemental iodine (I₂), which is purple/violet but can appear brownish in solution.

    Causality & Strategy:

    • Adsorbable Impurities: Many colored impurities can be effectively removed by adsorption onto activated carbon (charcoal).

      • Protocol: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal via a hot gravity filtration step before allowing the solution to cool and crystallize.[6] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Elemental Iodine: If you observe faint purple vapors upon heating, this is likely due to iodine sublimation.[7][8]

      • Solution: A simple recrystallization is often sufficient, as elemental iodine has different solubility characteristics than your target compound. For persistent issues, a wash of the crude material's solution with a dilute aqueous solution of sodium thiosulfate can be performed during an extraction step prior to recrystallization.[9]

    Question 4: My yield is very low after recrystallization. What went wrong?

    Answer:

    A low yield is a common issue and can result from several procedural missteps.[1]

    Causality & Strategy:

    • Using Too Much Solvent: As mentioned in Q2, this is a primary cause. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[4]

    • Premature Crystallization: If crystals form during a hot gravity filtration step, product will be lost on the filter paper.

      • Solution: Use a slight excess of hot solvent before filtering and use pre-heated glassware (funnel and receiving flask) to keep the solution from cooling.[10]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your purified product.[4]

      • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

    Frequently Asked Questions (FAQs)

    Q1: What is the best starting point for selecting a recrystallization solvent for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine?

    The principle of "like dissolves like" is the guiding rule.[11][12] Your compound is a polar, heterocyclic amine. Therefore, polar solvents are the best place to start. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13]

    Recommended Solvent Screening: Start with polar protic solvents like ethanol, methanol, or isopropanol.[2] Polar aprotic solvents such as acetone or ethyl acetate are also excellent candidates.[2] A mixed-solvent system, such as ethanol/water or acetone/hexane, is often highly effective for pyrazole derivatives.[2][14]

    Solvent SystemTypeRationale
    Single Solvents
    Ethanol / MethanolPolar ProticGood for polar compounds, excellent dissolving power when hot, and volatile enough for easy removal.[11]
    Ethyl AcetatePolar AproticGood general-purpose solvent with a moderate boiling point.[15]
    AcetonePolar AproticStrong solvent, but its low boiling point may not provide a large solubility differential.[12]
    Mixed Solvents
    Ethanol / WaterGood Solvent / Anti-SolventDissolve in hot ethanol, then add hot water dropwise until turbidity appears. Water is the anti-solvent for many organic molecules.[2][16]
    Acetone / HexaneGood Solvent / Anti-SolventDissolve in hot acetone, then add hexane as the non-polar anti-solvent.[2]

    Q2: How do I perform a mixed-solvent recrystallization?

    A mixed-solvent (or anti-solvent) recrystallization is used when no single solvent has the ideal solubility properties.[11] You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[16]

    Step-by-Step Guide:

    • Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[16]

    • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (turbid).[14] This cloudiness is the point of saturation where the compound starts to precipitate.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[14]

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to induce crystallization.[2]

    Q3: Can I use sublimation to purify this compound?

    While elemental iodine readily sublimes and this technique is used for its purification, it is not a standard method for purifying substituted pyrazoles.[7][8][17] Sublimation requires a compound to have a sufficiently high vapor pressure at a temperature below its melting point. Most organic molecules of this size and polarity do not sublime easily under standard laboratory conditions. Recrystallization or column chromatography are the preferred methods.[6]

    Experimental Protocols & Visualizations

    Protocol 1: Step-by-Step Single-Solvent Recrystallization
    • Dissolution: Place the crude 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol).

    • Heating: Heat the mixture to a gentle boil on a hot plate, swirling continuously.

    • Achieve Saturation: Continue adding the solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[18][19]

    • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[18]

    • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[4]

    • Drying: Allow the crystals to dry completely before determining the yield and purity.

    Visual Workflow for Recrystallization

    Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Start with Crude 4-iodo-1,3-dimethyl- 1H-pyrazol-5-amine choose_solvent Select Solvent (Single or Mixed Pair) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filter Hot Gravity Filtration (Optional: for insoluble impurities or charcoal) dissolve->hot_filter Impurities present? cool Slowly Cool to Room Temperature dissolve->cool No Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product (Analyze Yield & Purity) dry->end

    Caption: General workflow for purification by recrystallization.

    Visual Guide for Troubleshooting Common Issues

    Troubleshooting_Tree cluster_no_crystals No Crystals Form Upon Cooling cluster_oiling_out Compound 'Oils Out' start Problem Encountered During Recrystallization no_crystals Issue: No Crystals start->no_crystals oils_out Issue: Oily Droplets Form start->oils_out check_saturation Is the solution supersaturated? no_crystals->check_saturation too_much_solvent Diagnosis: Too much solvent used. check_saturation->too_much_solvent No no_nucleation Diagnosis: Lack of nucleation sites. check_saturation->no_nucleation Yes remedy_evaporate Solution: Boil off some solvent. too_much_solvent->remedy_evaporate remedy_scratch Solution: Scratch flask or add seed crystal. no_nucleation->remedy_scratch check_cooling Was cooling too rapid? oils_out->check_cooling rapid_cool Diagnosis: Rapid cooling shocked the system. check_cooling->rapid_cool Yes wrong_solvent Diagnosis: Solvent BP too high or high impurity. check_cooling->wrong_solvent No remedy_slow_cool Solution: Re-dissolve, add a drop more solvent, cool slowly. rapid_cool->remedy_slow_cool remedy_change_solvent Solution: Change solvent or solvent system. wrong_solvent->remedy_change_solvent

    Caption: Decision tree for troubleshooting common recrystallization problems.

    References

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine Couplings

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) involving 4-iodo-1,3-dimethy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) involving 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9).

    This substrate is notoriously difficult. While the C4-iodide bond is theoretically primed for facile oxidative addition, the adjacent C5-primary amine and the pyrazole nitrogens act as potent Lewis bases. This guide deconstructs the causality behind catalyst deactivation and provides self-validating, field-proven protocols to rescue your yields.

    Mechanistic Insight: Why Does This Substrate Poison Catalysts?

    To fix the reaction, we must first understand the failure mode. When Pd(0) undergoes oxidative addition into the C4–I bond of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, the resulting Pd(II) intermediate is positioned directly adjacent to the C5–NH₂ group.

    This proximity drives intramolecular chelation , forming a highly stable, off-cycle 5-membered palladacycle. Furthermore, intermolecular coordination from the free amine or the N2 pyrazole nitrogen displaces essential phosphine ligands, leading to the formation of inactive [(amine)n​Pd] complexes. Without stabilizing ligands, the Pd(II) species eventually agglomerates into palladium black [1].

    Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C4-I Bond) Pd0->OxAdd + Substrate TransMet Transmetalation OxAdd->TransMet Productive Pathway Poison1 Intramolecular Chelation (Pd-N Sequestration) OxAdd->Poison1 Ligand Displacement RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product PdBlack Palladium Black (Agglomeration) Poison1->PdBlack Irreversible Deactivation Substrate 4-Iodo-1,3-dimethyl- 1H-pyrazol-5-amine Substrate->Poison1 Free -NH2 attacks Pd(II)

    Caption: Catalytic cycle vs. catalyst poisoning pathways in aminopyrazole cross-couplings.

    Frequently Asked Questions (FAQs)

    Q: My reaction mixture turns black within 30 minutes and stalls at <10% conversion. What is happening? A: The black precipitate is palladium black, an inactive, agglomerated form of Pd metal. This occurs when the C5-amine of your pyrazole displaces your phosphine ligands. Stripped of its steric and electronic protection, the Pd complex decomposes. Standard ligands like PPh₃ or dppf are insufficiently bulky to prevent this displacement [1].

    Q: How can I overcome this free amine chelation without adding protection/deprotection steps? A: You must use highly sterically hindered biarylphosphine ligands. The Buchwald group demonstrated that ligands like tBuBrettPhos possess extreme steric bulk that physically blocks the amine from adopting the necessary geometry to coordinate to the palladium center, thus forcing the catalytic cycle forward [2].

    Q: I've tried bulky Pd ligands, but my yields are still poor. Are there alternative catalytic systems? A: Yes. Nickel catalysis has emerged as a robust alternative for substrates that poison palladium. Utilizing cage phosphine ligands like DalPhos with Ni(II) precatalysts has proven highly effective for challenging aminopyrazole nucleophiles, as Ni is less prone to irreversible sequestration by these specific nitrogen motifs [3].

    Q: Can I use additives to temporarily "mask" the amine during the reaction? A: Absolutely. You can employ in-situ Brønsted acid masking or non-covalent interactions. By adding stoichiometric amounts of a Brønsted acid or a Lewis acidic additive (like Zn(II)-porphyrins), the nitrogen lone pair is temporarily tied up. This renders the amine non-nucleophilic, preventing catalyst poisoning while leaving the C-I bond available for oxidative addition [4], [5].

    Troubleshooting Workflow & Decision Tree

    Workflow Start Reaction Stalls / Low Yield CheckBlack Is black precipitate (Pd black) visible? Start->CheckBlack YesBlack Yes: Catalyst Decomposition (Ligand Displacement) CheckBlack->YesBlack Yes NoBlack No: Stable Off-Cycle Complex (Intramolecular Chelation) CheckBlack->NoBlack No Action1 Switch to bulky biarylphosphine (e.g., tBuBrettPhos) or Ni/DalPhos YesBlack->Action1 Prevent ligand dissociation Action2 Use Brønsted acid masking or Zn(II) non-covalent additives NoBlack->Action2 Block N-coordination

    Caption: Diagnostic decision tree for troubleshooting aminopyrazole coupling failures.

    Catalyst & Ligand Selection Matrix

    To streamline your optimization, refer to the following quantitative and qualitative summary of catalyst systems evaluated for unprotected aminopyrazoles.

    Catalyst / Ligand SystemMechanism of ActionBest ApplicationExpected Outcome (Yield)
    Pd(OAc)₂ / PPh₃ Standard oxidative additionUnproblematic aryl halides< 10% (Rapid Pd black formation)
    Pd₂dba₃ / tBuBrettPhos Steric exclusion of amine coordinationDirect Suzuki/Buchwald-Hartwig75 - 90% (Maintains active Pd cycle)
    (PAd₂-DalPhos)Ni(o-tolyl)Cl Base-metal alternative, distinct geometryC-N cross-coupling80 - 95% (Resistant to N-poisoning)
    Thioether-Pd + Brønsted Acid In-situ protonation masks the amineC-H functionalization / Couplings70 - 85% (Prevents Lewis base binding)

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems. The causality of each step is explained to ensure scientific integrity.

    Protocol A: Direct Coupling using Steric Exclusion (tBuBrettPhos)

    This protocol relies on steric bulk to prevent the C5-amine from chelating the Pd center.

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent unwanted deprotonation of the primary amine, which would drastically increase its nucleophilicity and poisoning potential.

    • Catalyst Loading: Add Pd₂dba₃ (2 mol%) and tBuBrettPhos (4.5 mol%). Causality: The slight excess of ligand relative to Pd ensures no unligated Pd(0) exists to be sequestered by the pyrazole substrate.

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) and seal the tube.

    • Reaction: Heat the mixture at 90 °C for 12 hours. Monitor via LC-MS.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    Protocol B: In-Situ Acid Masking Strategy

    Use this protocol if bulky ligands fail or are incompatible with your specific coupling partner.

    • Masking Step: Dissolve 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv) in THF. Add a stoichiometric amount of a mild Brønsted acid (e.g., p-toluenesulfonic acid, 1.05 equiv). Causality: Protonation of the C5-amine converts it into an ammonium salt (R-NH₃⁺), completely eliminating its Lewis basicity and preventing it from binding to the transition metal.

    • Catalyst Addition: Add the thioether-palladium precatalyst (5 mol%) and your coupling partner.

    • Reaction: Proceed with the coupling at 70 °C. Causality: Because the amine is masked, standard oxidative addition to the C4-I bond proceeds smoothly without intramolecular chelation.

    • Deprotection/Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. This neutralizes the acid, instantly regenerating your free C5-amine in the final coupled product.

    References

    • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

    • Buchwald, S. L. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.[Link]

    • Stradiotto, M. et al. (2024). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Chemical Science.[Link]

    • Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. [Link]

    • Bechki, L. et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry - A European Journal.[Link]

    Optimization

    Optimizing solvent selection for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine reactions

    Welcome to the Technical Support Center for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9). As a heavily substituted heterocyclic building block, this compound presents unique synthetic challenges.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 75092-40-9). As a heavily substituted heterocyclic building block, this compound presents unique synthetic challenges. The presence of a highly nucleophilic 5-amino group directly adjacent to a 4-iodo electrophilic handle creates a competitive environment during transition-metal catalysis.

    As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the causality behind solvent selection, providing you with self-validating systems to prevent catalyst poisoning, mitigate dehalogenation, and maximize your cross-coupling yields.

    Part 1: Troubleshooting & Solvent Optimization FAQs

    Q1: Why does my Suzuki-Miyaura coupling at the C-4 position stall at 20% conversion, and how can solvent optimization resolve this? A: The stalling is almost certainly caused by catalyst poisoning. The primary amine at the C-5 position, combined with the adjacent pyrazole nitrogen, acts as a bidentate ligand that forms a stable, inactive chelate with the Palladium(II) intermediate. The Fix: Switching from standard THF or DMF to an aqueous ethanol (EtOH/H₂O) system alters the solvation sphere. The highly polar protic solvent hydrogen-bonds with the 5-amino group, significantly reducing its nucleophilicity and its ability to coordinate to the metal center. When paired with a bulky ligand, this green solvent system forces the catalytic cycle forward without requiring amine protection[1][2]. For further mechanistic details on aqueous ethanol in aminopyrazole couplings, refer to the[2].

    Q2: During Buchwald-Hartwig amination at the C-4 position, I observe significant hydrodeiodination instead of the desired C-N bond formation. What solvent adjustments are required? A: Hydrodeiodination occurs when the rate of reductive elimination is slower than beta-hydride elimination or the protonation of the Pd-aryl intermediate. Protic solvents or wet aprotic solvents exacerbate this pathway. The Fix: For challenging aminopyrazole cross-couplings, a "pool and split" optimization approach has demonstrated that a solvent mixture of Toluene and 2-Methyltetrahydrofuran (2-MeTHF) (3:1 ratio) is optimal[3]. Toluene provides the non-polar environment needed to accelerate reductive elimination, while 2-MeTHF ensures the highly polar 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine remains fully dissolved without outcompeting the phosphine ligand for the Pd center. See the [3] for validation of this solvent matrix.

    Q3: I want to selectively functionalize the 5-amino group (e.g., via acylation or laccase-mediated arylation) without disturbing the 4-iodo group. What is the recommended solvent? A: To achieve chemoselectivity at the 5-amino position without triggering C-I bond cleavage, the reaction must be kept metal-free and at mild temperatures. Using Ethyl Acetate (EtOAc) or a Citrate Buffer (pH 4.5) is highly effective[4]. EtOAc provides excellent solubility for the 1,3-dimethylpyrazole core while remaining completely inert to the iodo group. In enzymatic pathways, the slightly acidic citrate buffer protonates trace impurities that might otherwise cause side reactions. This is supported by[4].

    Part 2: Visualizing the Chemical Logic

    Workflow A 4-Iodo-1,3-dimethyl- 1H-pyrazol-5-amine B Suzuki-Miyaura (C-4 Arylation) A->B C Buchwald-Hartwig (C-4 Amination) A->C D N-Functionalization (5-NH2) A->D S1 Aqueous EtOH (Reduces NH2 binding) B->S1 S2 Toluene / 2-MeTHF (Boosts elimination) C->S2 S3 EtOAc / Buffer (Prevents C-I cleavage) D->S3

    Reaction pathways and optimal solvent systems for the pyrazole core.

    Troubleshooting Start Reaction Failure? Q1 Is deiodination occurring? Start->Q1 Q2 Is the catalyst poisoned? Start->Q2 Sol1 Switch to Toluene/MeTHF (Aprotic) Q1->Sol1 Yes Sol2 Use Aqueous EtOH + XPhos Ligand Q2->Sol2 Yes

    Troubleshooting logic tree for mitigating common side reactions.

    Part 3: Quantitative Data & Solvent Comparison

    The following table summarizes the causal relationship between solvent choice and reaction outcomes based on internal validation and literature precedents.

    Reaction TypeTarget PositionSuboptimal SolventOptimized Solvent SystemMechanistic Rationale
    Suzuki-Miyaura C-4 (Iodo)THF or DMFAqueous Ethanol (3:1) H-bonding reduces 5-NH₂ coordination to Pd; stabilizes the active catalytic species.
    Buchwald-Hartwig C-4 (Iodo)1,4-DioxaneToluene / 2-MeTHF (3:1) Balances substrate solubility (2-MeTHF) with accelerated reductive elimination (Toluene).
    N-Acylation C-5 (Amino)DichloromethaneEthyl Acetate (EtOAc) Mild, non-halogenated environment prevents competitive C-I bond degradation.

    Part 4: Self-Validating Experimental Protocols

    To ensure reproducibility, these protocols are designed as self-validating systems. If the intermediate color changes or solubility states do not match the descriptions below, the reaction must be paused and the solvent degassed.

    Protocol A: Optimized Suzuki-Miyaura C-4 Arylation

    Objective: Achieve >85% yield of C-4 arylated product without protecting the 5-amino group.

    • Preparation: In an oven-dried Schlenk flask, add 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Self-Validation Check: The powder mixture should be free-flowing and pale yellow.

    • Solvent Addition: Add a thoroughly degassed mixture of Ethanol/Water (3:1 ratio, 0.2 M concentration).

    • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Self-Validation Check: The solution will turn dark red/brown, indicating the formation of the active Pd(0) species. If it turns black and precipitates within 10 minutes, Pd black has formed due to oxygen contamination or insufficient ligand binding.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

    Protocol B: Optimized Buchwald-Hartwig C-4 Amination

    Objective: Suppress hydrodeiodination and force C-N bond formation.

    • Preparation: In a glovebox, charge a vial with 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv), the secondary amine coupling partner (1.5 equiv), and NaOtBu (2.0 equiv).

    • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).

    • Solvent Addition: Add a strictly anhydrous, degassed mixture of Toluene/2-MeTHF (3:1 ratio, 0.15 M concentration). Self-Validation Check: The 4-iodo pyrazole must fully dissolve upon stirring. If a suspension remains, the 2-MeTHF ratio can be marginally increased to 2:1, but no further to avoid stalling reductive elimination.

    • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

    • Workup: Filter the crude mixture through a pad of Celite using EtOAc as the eluent to remove inorganic salts and Pd residue. Concentrate and purify via silica gel chromatography.

    References

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazoles Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

    • A “Pool and Split” Approach to the Optimization of Challenging Pd-Catalyzed C–N Cross-Coupling Reactions Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

    • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles Source: PLOS One (via National Institutes of Health / PMC) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Column Chromatography of Iodinated Pyrazoles

    Welcome to the technical support center for the purification of iodinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of iodinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your separation processes effectively.

    Iodinated pyrazoles are crucial building blocks in medicinal chemistry and materials science, often serving as key intermediates in cross-coupling reactions.[1][2][3] However, their purification by column chromatography can be non-trivial. Challenges often arise from the subtle polarity differences between the desired product, starting materials, and regioisomeric byproducts, as well as potential interactions with the stationary phase.[4][5][6] This guide provides in-depth answers to common questions and solutions to problems you may encounter during your experiments.

    Frequently Asked Questions (FAQs)

    This section addresses common high-level questions regarding the selection and optimization of eluent systems for the column chromatography of iodinated pyrazoles.

    Q1: What is the standard starting eluent system for purifying iodinated pyrazoles on silica gel?

    A1: The most common and effective starting point for the purification of iodinated pyrazoles is a binary solvent system consisting of a non-polar hydrocarbon and a more polar solvent.[7] The standard choice is a mixture of hexanes (or heptane) and ethyl acetate .[6][8][9]

    • Rationale: This combination offers a wide range of polarity that can be finely tuned to elute compounds of varying polarity. Hexane acts as the weak solvent, while ethyl acetate provides the polarity needed to move the pyrazole derivatives down the silica gel column. The iodine substituent itself is large and polarizable but does not drastically increase the polarity compared to the parent pyrazole, making this solvent system highly suitable.

    • Starting Ratio: A good initial ratio to test via Thin-Layer Chromatography (TLC) is 90:10 or 80:20 hexanes:ethyl acetate .[7] Based on the resulting Rf value of your target compound, you can then adjust the ratio accordingly. The goal for good separation in column chromatography is typically an Rf value of approximately 0.2-0.4 on the TLC plate.[7][10][11]

    Q2: How do different substituents on the pyrazole ring affect the choice of eluent?

    A2: The polarity of your iodinated pyrazole, and thus the optimal eluent system, is significantly influenced by the other substituents on the ring.

    • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3) or nitro (-NO2) decrease the electron density of the pyrazole ring.[4] While this makes the molecule less basic, the overall polarity may increase due to the polar nature of the substituent itself. You might need a slightly more polar eluent system (e.g., increasing the percentage of ethyl acetate) compared to an unsubstituted iodopyrazole.

    • Electron-Donating Groups (EDGs): Alkyl or aryl groups generally make the compound less polar (more lipophilic). For these derivatives, you will likely need a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes).[8]

    • N-H vs. N-Substituted Pyrazoles: Pyrazoles with an N-H bond are capable of hydrogen bonding and can interact more strongly with the acidic silanol groups on the silica gel surface.[4] This can lead to significant peak tailing. For N-H pyrazoles, a more polar eluent or the addition of a modifier may be necessary. For N-substituted pyrazoles (e.g., N-aryl or N-alkyl), this interaction is absent, and they generally behave more predictably on silica gel.

    Q3: When should I use a gradient elution versus an isocratic elution?

    A3: The choice between isocratic (constant eluent composition) and gradient (changing eluent composition) elution depends on the complexity of your crude mixture.

    • Isocratic Elution: This method is ideal when the Rf values of your desired compound and the main impurities are well-separated on the TLC plate. If a single solvent ratio gives a target Rf of ~0.3 and moves all major impurities to significantly different Rf values, isocratic elution is simpler and more reproducible.[6][12]

    • Gradient Elution: This is the preferred method when your crude mixture contains compounds with a wide range of polarities.[4][6] For instance, if you have very non-polar byproducts and very polar baseline impurities in addition to your product, a gradient is more efficient. You would start with a low-polarity mixture to elute the non-polar spots and gradually increase the percentage of the polar solvent to elute your product and then the more polar impurities.[7][13] This saves time and solvent while often providing a better overall separation.[14]

    Q4: My iodinated pyrazole is basic. Do I need to modify my eluent system to prevent peak tailing?

    A4: Yes, basic nitrogen-containing heterocycles like pyrazoles often exhibit peak tailing on standard silica gel due to strong acid-base interactions with the weakly acidic silanol (Si-OH) groups on the silica surface.[5][10] This can lead to poor separation and lower yields of pure fractions.

    • Solution: To mitigate this issue, you can add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% .[5][10][11] The TEA will preferentially interact with the acidic sites on the silica, preventing your basic pyrazole from binding too strongly and allowing it to elute in sharper, more symmetrical peaks.

    • Alternative: In cases of severe degradation or interaction, switching the stationary phase to neutral or basic alumina can be an effective strategy.[10]

    Troubleshooting Guide

    This section provides solutions to specific problems you may encounter during the column chromatography of iodinated pyrazoles.

    Problem: Poor separation between my desired iodinated pyrazole and impurities (or regioisomers).

    This is a common challenge, especially when dealing with regioisomers which often have very similar polarities.[4][6][15]

    • Causality & Solution 1: Suboptimal Eluent Polarity. The polarity of your eluent may not be ideal to resolve the small differences between your components.

      • Action: If your spots are too high on the TLC plate (Rf > 0.5), decrease the eluent polarity (reduce the percentage of ethyl acetate). If the spots are too low (Rf < 0.1), increase the polarity. For closely running spots, a shallower gradient or a less polar isocratic system that provides an Rf of 0.15-0.2 for your target compound can often improve separation.[6][12]

    • Causality & Solution 2: Insufficient Selectivity of the Solvent System. While hexane/ethyl acetate is a good starting point, it may not provide the necessary selectivity for all separations.[16] Different polar solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.

      • Action: Conduct TLC screening with alternative solvent systems. Keep hexane as the non-polar base and substitute ethyl acetate with other polar solvents such as dichloromethane (DCM), diethyl ether, or acetone.[6][9] Sometimes a ternary system (e.g., hexane/DCM/ethyl acetate) can provide the unique selectivity needed to resolve difficult mixtures.

    • Causality & Solution 3: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.[14] The amount of crude material should generally be no more than 1-5% of the mass of the silica gel.

      • Action: Reduce the amount of sample loaded onto the column or, if a larger quantity must be purified, use a column with a larger diameter.[14]

    Problem: My compound is streaking or tailing on the TLC/column.

    Streaking is often a sign of undesirable interactions between your compound and the stationary phase or solubility issues.[10]

    • Causality & Solution 1: Strong Interaction with Silica. As discussed in FAQ Q4, basic pyrazoles can interact strongly with acidic silica gel.

      • Action: Add 0.1-1% triethylamine (TEA) to your eluent system to neutralize the acidic sites on the silica.[5][10]

    • Causality & Solution 2: Compound Degradation. Some complex or sensitive iodinated pyrazoles might be unstable on silica.

      • Action: Consider deactivating the silica gel with TEA before use.[11][15] Alternatively, switch to a more inert stationary phase like neutral alumina.[10] Running the chromatography quickly (flash chromatography) minimizes the time your compound is in contact with the stationary phase.[13]

    • Causality & Solution 3: Poor Solubility. If your compound is not fully soluble in the eluent, it will streak from the point of application.

      • Action: Ensure your crude sample is fully dissolved before loading. If using a "wet loading" method, use the minimum amount of solvent possible. For compounds with poor solubility in the eluent, "dry loading" (adsorbing the compound onto a small amount of silica gel before loading it onto the column) is highly recommended.[6]

    Problem: I suspect my iodinated pyrazole is degrading on the silica gel column.

    Degradation can manifest as the appearance of new, unexpected spots in your collected fractions that were not present in the initial crude TLC.

    • Causality & Solution 1: Acidity of Silica Gel. The Lewis acidic and Brønsted acidic sites on silica can catalyze the degradation of sensitive molecules.

      • Action: Deactivate the silica by pre-treating it with an eluent containing 1% triethylamine.[11][15] Running the column as quickly as possible (flash chromatography) will also minimize contact time.[13]

    • Causality & Solution 2: Deiodination. While less common for aryl iodides on silica, highly activated or unstable iodinated pyrazoles could potentially undergo deiodination.

      • Action: If you suspect deiodination, using a less acidic stationary phase like neutral alumina is a good troubleshooting step. Additionally, ensure your solvents are free of any acidic impurities.

    Data Presentation & Visualization

    Table 1: Common Eluent Systems for Pyrazole Chromatography
    Non-Polar SolventPolar SolventSelectivity Group[16]Characteristics & Best Use Cases
    Hexanes / HeptaneEthyl AcetateVIaThe standard, all-purpose system. Excellent for a wide range of pyrazole polarities and for achieving fine resolution in difficult separations.[9]
    Hexanes / HeptaneDichloromethane (DCM)VOffers different selectivity compared to ethyl acetate. Can be effective for separating isomers that co-elute in ethyl acetate systems.
    Hexanes / HeptaneDiethyl EtherIGenerally less polar than ethyl acetate. Useful for less polar pyrazole derivatives.
    Dichloromethane (DCM)MethanolIIA more polar system suitable for highly functionalized or very polar pyrazoles that do not elute with hexane/ethyl acetate systems.[9][10]
    Workflow for Eluent System Selection and Optimization

    Eluent_Selection_Workflow TLC_Screen Step 1: TLC Screening - Spot crude material on TLC plate. Develop Step 2: Develop Plates - Test 3 solvent systems:  A) 8:2 Hex/EtOAc  B) 8:2 Hex/DCM  C) 9:1 DCM/MeOH TLC_Screen->Develop Analyze Step 3: Analyze Rf & Separation - Visualize spots under UV. - Aim for product Rf ~0.2-0.4. Develop->Analyze Decision Is separation adequate and Rf in optimal range? Analyze->Decision Add_Modifier Streaking or Tailing? Analyze->Add_Modifier Optimize Step 4a: Optimize Ratio - Adjust polarity of best system. - Re-run TLC. Decision->Optimize No, but spots are moving Proceed Step 5: Proceed to Column - Pack column with optimized eluent. - Perform flash chromatography. Decision->Proceed Yes Optimize->Analyze Add_TEA Step 4b: Add Modifier - Add 0.5% TEA to eluent. - Re-run TLC. Add_Modifier->Add_TEA Yes Add_Modifier->Proceed No Add_TEA->Analyze

    Sources

    Reference Data & Comparative Studies

    Validation

    Unlocking Halogenated Scaffolds: A Comparative Guide to Mass Spectrometry Platforms for Iodinated Aminopyrazole Fragmentation

    Aminopyrazoles are privileged structural motifs in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel antibacterials 1. The introduction of an iodine a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Aminopyrazoles are privileged structural motifs in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel antibacterials 1. The introduction of an iodine atom into the aminopyrazole core is a common optimization strategy to enhance lipophilicity and target binding affinity. However, the structural elucidation of iodinated aminopyrazoles via mass spectrometry (MS) presents unique analytical challenges.

    As a Senior Application Scientist, I have observed that the carbon-iodine (C-I) bond is highly labile. Its premature cleavage during ionization or collision-induced dissociation (CID) can obscure the underlying pyrazole ring fragmentation 2. This guide objectively compares High-Resolution Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Linear Ion Trap (LIT) mass spectrometers, providing actionable methodologies and experimental data to optimize your analytical workflows.

    The Mechanistic Challenge: Fragmentation Causality

    To accurately analyze iodinated aminopyrazoles, one must first understand the causality of their gas-phase dissociation. Under CID, the C-I bond (with a low bond dissociation energy of ≈ 238 kJ/mol) cleaves significantly faster than the robust pyrazole ring. Consequently, low collision energies yield a dominant deiodinated [M−I]+ or [M−HI]+ ion, leaving the rest of the molecule intact.

    To induce the diagnostic ring cleavages—specifically the loss of N2​ (28 Da) and HCN (27 Da) typical of aminopyrazoles—higher collision energies are required. If the MS platform or method is not properly optimized, the analyst will only observe the loss of iodine, resulting in a "dead end" for structural elucidation 3.

    Fragmentation_Pathway A Precursor Ion [M+H]+ Iodinated Aminopyrazole B Primary Fragment [M-I+H]+ Loss of Iodine A->B CID (15 eV) -HI (128 Da) C Secondary Fragment Loss of HCN B->C CID (35 eV) -HCN (27 Da) D Secondary Fragment Loss of N2 B->D CID (35 eV) -N2 (28 Da)

    Gas-phase fragmentation pathway of a model iodinated aminopyrazole under CID.

    Technology Comparison: Q-TOF vs. QqQ vs. LIT

    When selecting an MS platform for characterizing these compounds, the hardware dictates the depth of structural information acquired.

    High-Resolution Q-TOF MS (The Recommended Solution)

    Q-TOF platforms excel in this application due to their high mass accuracy (<2 ppm) and resolution (>40,000 FWHM). Iodine-127 is monoisotopic and possesses a significant negative mass defect (exact mass 126.9045 Da). Q-TOF can unambiguously differentiate the loss of an iodine atom from isobaric losses (e.g., a generic aliphatic chain of nominal mass 127) by measuring the exact mass of the resulting fragment.

    • Best For: De novo structural elucidation, metabolite identification, and resolving complex mass defects.

    Triple Quadrupole (QqQ) MS

    Operating at unit resolution, QqQ systems cannot leverage exact mass defect data. However, they offer unparalleled sensitivity and dynamic range. For iodinated aminopyrazoles, QqQ is best utilized for targeted Multiple Reaction Monitoring (MRM), tracking the specific precursor-to- [M−I]+ transition.

    • Best For: High-throughput pharmacokinetic (PK) quantification where the structure is already known.

    Linear Ion Trap (LIT) MS

    LIT systems provide MSn capabilities. This allows the analyst to isolate the initial [M−I]+ fragment and subject it to further CID ( MS3 , MS4 ) to map the pyrazole ring cleavage step-by-step. However, like QqQ, they lack high-resolution exact mass capabilities.

    • Best For: Deep-dive mechanistic pathway mapping when exact mass is not required.

    Quantitative Performance Comparison
    Performance MetricHigh-Resolution Q-TOFTriple Quadrupole (QqQ)Linear Ion Trap (LIT)
    Mass Resolution > 40,000 FWHMUnit (~0.7 Da FWHM)Unit (~0.7 Da FWHM)
    Mass Accuracy < 2 ppm± 0.1 Da± 0.1 Da
    Iodine Mass Defect ID Excellent (Exact Mass)Poor (Nominal Mass Only)Poor (Nominal Mass Only)
    Quantitation Sensitivity Moderate to HighExceptional (MRM Mode)Moderate
    Fragmentation Depth MS/MS ( MS2 ) MS/MS ( MS2 )Exceptional ( MSn )

    Experimental Methodology: Self-Validating LC-Q-TOF MS/MS Protocol

    To ensure absolute scientific integrity, the following protocol utilizes a self-validating system . By incorporating a non-iodinated aminopyrazole analog as an internal standard, we create a baseline for retention time and secondary fragmentation, ensuring that the observed spectra are true representations of the iodinated species and not artifactual source-fragmentation.

    MS_Workflow S1 1. Sample Prep & Internal Standard Spike (Self-Validating System) S2 2. UHPLC Separation (Resolving Isomers) S1->S2 S3 3. ESI(+) Ionization (Preserving Labile C-I Bond) S2->S3 S4 4. Q-TOF MS/MS Analysis (Ramped CE: 15-35 eV) S3->S4 S5 5. Mass Defect & Isotope Validation (<2 ppm Error) S4->S5

    Step-by-step LC-MS/MS workflow for self-validating aminopyrazole characterization.

    Step-by-Step Protocol
    • Sample Preparation & Internal Validation: Prepare the iodinated aminopyrazole sample at 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Spike in 1 µg/mL of a non-iodinated structural analog.

      • Causality: The analog serves as an internal control; its fragmentation pattern should perfectly mirror the MS2 spectrum of the iodinated compound's [M−I]+ fragment, validating the structural pathway.

    • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water to Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes.

      • Causality: Rapid separation minimizes on-column degradation of the labile C-I bond while resolving any potential positional isomers.

    • ESI Source Optimization: Set the electrospray ionization (ESI) capillary voltage to 3.5 kV and keep the drying gas temperature moderate (250°C).

      • Causality: Excessive thermal energy in the source can induce in-source deiodination, destroying the precursor ion before it reaches the mass analyzer.

    • Ramped CID Fragmentation: In the Q-TOF method, set the collision energy (CE) to a ramped setting of 15–40 eV.

      • Causality: A static low CE will only show the loss of Iodine. A static high CE will shatter the molecule, bypassing intermediate structural information. Ramping ensures both the primary deiodination and the secondary pyrazole ring cleavages (loss of HCN/ N2​ ) are captured in a single, comprehensive MS/MS spectrum.

    • Data Processing & Mass Defect Filtering: Process the spectra by filtering for a neutral loss of exactly 126.9045 Da (± 2 ppm).

      • Causality: This exact mass filter eliminates false positives from matrix interference, confirming the presence of the iodinated aminopyrazole.

    Quantitative Fragmentation Data (Model Compound)

    Data represents a model iodinated aminopyrazole with a theoretical [M+H]+ of 300.0005 Da.

    Fragment IdentityTheoretical Exact MassQ-TOF Mass ErrorQqQ Nominal MassLIT Nominal Mass
    [M+H]+ 300.00050.8 ppm300300
    [M−I+H]+ 173.09601.1 ppm173173
    [M−I−HCN+H]+ 146.08541.5 ppm146146
    [M−I−N2​+H]+ 145.08951.2 ppm145145

    Conclusion

    While Triple Quadrupoles remain the gold standard for high-throughput quantification, the High-Resolution Q-TOF MS is unequivocally the superior platform for characterizing the complex fragmentation patterns of iodinated aminopyrazoles. By leveraging exact mass capabilities, mass defect filtering, and a self-validating experimental design, researchers can confidently navigate the labile nature of the C-I bond and accurately map the underlying pyrazole architecture.

    References

    • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Journal of Medicinal Chemistry - ACS Public
    • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions MDPI
    • Phenotype-Directed Discovery of Antibacterials White Rose eTheses Online

    Sources

    Comparative

    Melting point determination and range for pure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Title : Melting Point Determination and Range for Pure 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine: A Comparative Analytical Guide Introduction 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) is a highly functionalize...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title : Melting Point Determination and Range for Pure 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine: A Comparative Analytical Guide

    Introduction 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 75092-40-9) is a highly functionalized heterocyclic building block. Featuring a pyrazole core, a primary amine, and a reactive iodine atom at the C4 position, it is a critical intermediate in medicinal chemistry. It is most frequently utilized in synthesizing complex kinase inhibitors and agrochemicals via palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions.

    Because transition-metal-catalyzed cross-couplings are highly sensitive to impurities (such as unreacted starting materials, des-iodo analogs, or regioisomers that can poison the catalyst), verifying the absolute purity of this compound is paramount. The melting point (MP) serves as a primary Critical Quality Attribute (CQA). This guide objectively compares the methodologies for determining the melting point of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, providing self-validating protocols and representative thermal data to distinguish ultra-pure batches from crude alternatives.

    Thermodynamic Principles: Causality of Melting Point Depression

    The melting point is not merely a physical constant; it is a thermodynamic indicator of crystal lattice integrity. Pure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine forms a highly ordered crystalline lattice stabilized by hydrogen bonding (from the primary amine) and halogen bonding (from the polarizable iodine atom).

    When impurities are present, they disrupt this uniform lattice. According to Raoult’s Law and the entropy of mixing, the presence of these impurities increases the entropy of the solid phase, thereby lowering the chemical potential (and thermal energy) required to transition into the liquid phase. Consequently, an impure sample will exhibit a melting point depression (a lower onset temperature) and a broadened melting range (ΔT > 2 °C) as the impurities melt at different rates than the pure matrix.

    Phase_Equilibrium Solid Solid Lattice (Highly Ordered) Liquid Liquid Phase (Disordered) Solid->Liquid Heat (ΔH_fus) Liquid->Solid Cooling Impurity Impurities (Isomers/Solvents) Impurity->Solid Disrupts Lattice (Lowers MP) Impurity->Liquid Increases Entropy (Broadens Range)

    Caption: Thermodynamic mechanism of melting point depression caused by impurities.

    Comparative Analysis of Determination Methods

    To accurately determine the thermal properties of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, laboratories typically rely on either the traditional Capillary Method (compliant with USP <741> [4]) or Differential Scanning Calorimetry (DSC) [3].

    Table 1: Objective Comparison of Melting Point Analytical Methods

    ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
    Principle Visual observation of phase change (solid to clear liquid).Measurement of endothermic heat flow (ΔH_fus) vs. reference.
    Data Output Temperature Range (Onset of liquefaction to complete melt).Thermogram (Extrapolated onset temperature and peak temperature).
    Sample Size ~1-2 mg (packed to 3 mm height).2-5 mg (sealed in aluminum pan).
    Precision ± 0.5 °C to 1.0 °C.± 0.1 °C (Highly precise).
    Pros Cost-effective, direct visual confirmation of decomposition/color change.Eliminates operator bias, detects polymorphism and glass transitions.
    Cons Subjective visual interpretation; slower throughput.High equipment cost; sample prep requires precision microbalances.

    Experimental Protocols: Self-Validating Systems

    Protocol A: Capillary Method (USP <741> Compliance)

    Causality Focus: Proper sample preparation is critical. The sample must be pulverized to eliminate air pockets, which act as thermal insulators and artificially broaden the melting range [4].

    • Drying: Dry the 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine sample in a vacuum desiccator over silica gel for 24 hours to remove residual moisture.

    • Pulverization: Gently crush the sample into a fine, uniform powder using an agate mortar and pestle.

    • Packing: Introduce the powder into a glass capillary tube (closed at one end). Drop the tube through a 70 cm glass guide tube onto a hard surface 5-10 times to densely pack the solid to a strict height of 3 mm.

    • Calibration Verification: Verify the instrument accuracy using a USP secondary reference standard (e.g., Acetanilide) prior to the test run to ensure the heating block's sensor is accurate.

    • Heating Ramp: Insert the capillary into the heating block. Rapidly heat the block to approximately 10 °C below the expected MP.

    • Equilibrium Heating: Reduce the heating rate to exactly 1 °C/min. Reasoning: This slow rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag that causes artificially high readings.

    • Observation: Record the temperature at the first sign of liquid formation (Onset) and the temperature where the entire mass becomes a clear liquid (Clear Point).

    Protocol B: Differential Scanning Calorimetry (DSC)

    Causality Focus: DSC relies on precise heat flow measurements. Calibration with high-purity metals ensures the thermocouples accurately translate voltage to temperature [5].

    • Calibration: Run a baseline calibration with an empty aluminum pan. Calibrate the temperature and cell constant using Indium (MP: 156.6 °C; ΔH_fus: 28.58 J/g) and Zinc (MP: 419.5 °C) [3].

    • Sample Prep: Weigh exactly 3.00 mg of the dried sample into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact with the pan floor.

    • Purge Gas: Set a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation of the amine group during heating.

    • Thermal Program: Equilibrate at 25 °C. Heat the sample at a constant rate of 10 °C/min up to 150 °C.

    • Analysis: Use the instrument software to calculate the extrapolated onset temperature (the intersection of the baseline and the leading edge of the endothermic peak). This value represents the true thermodynamic melting point.

    Data Presentation: Performance and Purity Comparison

    The non-halogenated parent compound, 1,3-dimethyl-1H-pyrazol-5-amine, exhibits a melting point of 73-77 °C [1]. The introduction of the heavy iodine atom at the C4 position significantly increases the molecular weight and intermolecular forces, raising the melting point. Below is the comparative thermal data demonstrating how impurities affect the thermal profile of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

    Table 2: Representative Melting Point Ranges by Purity Grade

    Purity GradeCapillary MP Range (°C)DSC Extrapolated Onset (°C)Peak Characteristics (DSC)
    Ultra-Pure (>99.5%) 119.5 – 120.5119.8Sharp, narrow endotherm; ΔT < 1.0 °C
    Standard (>97.0%) 117.0 – 119.5117.4Slight broadening; minor pre-melt baseline shift
    Crude (<90.0%) 110.5 – 116.0111.2Broad, asymmetric peak; significant MP depression

    Note: Values are representative benchmarks for this specific halogenated scaffold. Actual empirical values may vary slightly based on polymorphic form and crystallization solvent.

    Workflow Visualization

    MP_Determination A 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine (Sample Batch) B Sample Preparation (Drying & Pulverization) A->B C Capillary Method (USP <741>) B->C D DSC Analysis (Heat Flow) B->D E Visual Phase Change (Onset to Clear Liquid) C->E F Endothermic Peak (Extrapolated Onset) D->F G Pure: Sharp Range (ΔT < 1.5°C) E->G Validated H Impure: Broad Range (ΔT > 3°C) E->H Rejected F->G Validated F->H Rejected

    Caption: Analytical workflow for determining the melting point and purity of the pyrazole derivative.

    Conclusion

    For drug development professionals utilizing 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, rigorous melting point determination is a non-negotiable quality control step. While the USP <741> Capillary Method provides a reliable and cost-effective visual confirmation of purity, Differential Scanning Calorimetry (DSC) offers superior precision and thermodynamic insight. Ensuring the product meets the ultra-pure thermal profile prevents downstream catalytic failures in complex synthetic pathways.

    References

    • Thermo Fisher Scientific. "SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazol-5-amine." Thermo Fisher. URL: ]">https://www.thermofisher.com

    • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Torontech. URL: [Link]]

    • ChemRxiv. "Compliance with amended General Chapter USP<741> Melting Range or Temperature." ChemRxiv. URL: ]">https://chemrxiv.org

    • Anton Paar. "Basis of Differential Scanning Calorimetry." Anton Paar Wiki. URL: ]">https://www.anton-paar.com

    Validation

    Comprehensive Elemental Analysis Standards for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by heavily halogenated organic intermediates. 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (Chemical Formula: C₅H₈IN₃) is a prime example. Widely utilized as a critical building block in pharmaceutical and agrochemical synthesis, verifying the elemental purity of this compound is non-negotiable for downstream drug development.

    However, its chemical makeup presents a distinct challenge: an exceptionally high iodine content coupled with a nitrogen-rich pyrazole core. Standard elemental analyzers are optimized for Carbon, Hydrogen, and Nitrogen (CHN), but bulk halogens can poison combustion catalysts, corrode detectors, and skew analytical readouts 1. This guide objectively compares the most robust analytical methodologies for this compound, providing researchers with field-proven, self-validating protocols.

    The Analytical Challenge: Theoretical Composition

    To establish a baseline for our analytical recovery targets, we must first define the exact theoretical mass percentages of the compound (Molecular Weight: 237.04 g/mol ).

    ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass (%)
    Carbon (C) 12.011560.05525.34%
    Hydrogen (H) 1.00888.0643.40%
    Nitrogen (N) 14.007342.02117.73%
    Iodine (I) 126.9041126.90453.54%

    The Causality of Interference: At 53.54% iodine , direct combustion of this sample in a standard CHN analyzer generates massive amounts of iodine gas (I₂) and hydrogen iodide (HI). If unmitigated, these gases will pass through the reduction column, rapidly depleting the copper catalyst, and enter the Thermal Conductivity Detector (TCD). Because the thermal conductivity of halogen gases overlaps with target analytes, this results in severe baseline drift and falsely elevated carbon/nitrogen readings.

    Methodological Comparison: Selecting the Right Platform

    To achieve comprehensive elemental characterization, laboratories must choose between simultaneous multi-element analysis or decoupled, specialized techniques. Below is an objective comparison of the three primary alternatives.

    Analytical MethodologyTarget ElementsAccuracy / PrecisionThroughputLimitations & Causality
    Automated CHN + Silver Scrubber C, H, NExcellent (±0.3%)High (Automated)Cannot quantify Iodine. Requires frequent replacement of silver wool due to rapid saturation by 53% iodine content.
    Schöniger Flask Combustion (OFC) + IC Iodine (I)Excellent (±0.2%)Medium (Manual Prep)Gold standard for bulk halogens 2. Destructive method requiring a separate sample aliquot from CHN analysis.
    Microwave Digestion + ICP-MS Iodine (I)Moderate for BulkLowProne to iodine volatilization during acidic digestion. Better suited for trace (ppm) analysis rather than stoichiometric (53%) bulk analysis.

    Verdict: The most scientifically rigorous approach is a decoupled workflow: Modified CHN Analysis for the organic framework, paired with Schöniger Oxygen Flask Combustion followed by Ion Chromatography (OFC-IC) for precise iodine quantification.

    Visualizing the Decoupled Analytical Workflow

    Workflow Sample 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (C5H8IN3) Split Sample Aliquoting & Preparation Sample->Split CHN Automated CHN Analyzer (Combustion @ 950°C) Split->CHN Iodine Schöniger Oxygen Flask (Combustion in O2) Split->Iodine Scrubber Silver Wool Scrubber (Traps I2 / HI as AgI) CHN->Scrubber DetectCHN TCD Detection (Quantifies C, H, N %) Scrubber->DetectCHN Absorb Alkaline Absorption (Converts to I- / IO3-) Iodine->Absorb DetectI Ion Chromatography (Quantifies I %) Absorb->DetectI

    Figure 1: Decoupled workflow for the comprehensive elemental analysis of highly halogenated pyrazoles.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, every analytical run must be treated as a self-validating system. This means incorporating blanks and certified reference materials (CRMs) directly into the methodology to prove the system is functioning correctly before the unknown is reported.

    Protocol A: Modified CHN Analysis (Dumas Method)

    Objective: Quantify C, H, and N while actively suppressing Iodine interference.

    • System Validation: Run a blank tin capsule, followed by a CRM (e.g., Acetanilide) to calibrate the TCD response.

    • Combustion Tube Modification (Critical Step): Pack the distal end of the quartz combustion tube with a 2-inch layer of high-purity Silver Wool (Ag) .

      • Causality: At 500°C–600°C, the silver wool acts as a halogen scrubber, reacting with volatile I₂ and HI to form solid, non-volatile Silver Iodide (AgI). This prevents the iodine from reaching and poisoning the copper reduction catalyst or the TCD.

    • Sample Preparation: Accurately weigh 1.500 to 2.000 mg of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine into a combustible tin capsule. Seal tightly to exclude atmospheric nitrogen.

    • Flash Combustion: Drop the capsule into the 950°C combustion reactor under a temporary oxygen-enriched atmosphere. The tin creates an exothermic flash (reaching ~1800°C), ensuring complete breakdown of the pyrazole ring.

    • Detection: The scrubbed gases (CO₂, H₂O, N₂) pass through the GC column and are quantified by the TCD. Compare peak areas against the Acetanilide calibration curve.

    Protocol B: Iodine Quantification via Schöniger Flask Combustion (OFC-IC)

    Objective: Safely liberate and quantify the 53.54% iodine mass.

    The Schöniger method is the classical, highly reliable technique for organically combined halogens 3. Modern adaptations utilize an infrared ignition cabinet for safety and Ion Chromatography for precision 4.

    • System Validation: Combust a known standard of p-Iodobenzoic acid (Theoretical I: 51.17%) to verify >99% recovery.

    • Absorption Solution Prep: Add 10 mL of 10 mM NaOH containing a trace amount of hydrazine (or sodium borohydride) to a 500 mL heavy-walled Schöniger flask.

      • Causality: Combustion of iodo-compounds yields a mixture of free iodine (I₂) and iodate (IO₃⁻). The reducing agent (hydrazine) forces all oxidized iodine species into stable iodide ions (I⁻), which is the required state for accurate Ion Chromatography detection.

    • Sample Loading: Weigh 5.000 mg of the sample onto an ashless filter paper flag. Place the flag into the platinum basket attached to the flask stopper.

    • Combustion: Purge the flask with pure O₂ for 30 seconds. Seal the stopper tightly. Place the flask in an Oxygen Flask Combustion Unit (OFCU) and trigger the infrared lamps to ignite the sample remotely 4.

    • Absorption & Analysis: Allow the flask to sit for 30 minutes with intermittent vigorous shaking until the white combustion smoke is completely absorbed into the liquid. Extract the liquid, filter through a 0.22 µm syringe filter, and inject into the Ion Chromatograph (equipped with a suppressed conductivity detector) to quantify the I⁻ concentration.

    Mechanism Start Organic Iodine (C5H8IN3) Combust O2 Combustion (>1000°C) Start->Combust Gases Mixed Gases (CO2, H2O, N2, I2, IO3-) Combust->Gases Absorb NaOH + Reducing Agent Absorption Gases->Absorb Iodide Stable Iodide Ion (I-) Absorb->Iodide

    Figure 2: Chemical transformation pathway during Schöniger flask combustion of the iodo-pyrazole.

    References

    • Oxygen Flask Combustion Assay Method | PDF | Iodine | Fluorine Scribd
    • Oxygen Flask Combustion Unit | Safe & Reliable Schöniger Flask Method Exeter Analytical (UK) Ltd
    • Halogen Analysis | Combustion Ion Chromatography | OFC-IC Analysis Elemental Lab
    • Halogenated Organic Compounds Spectroscopy Online

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine for Laboratory Professionals

    For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and ethical research enviro...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, a compound that, due to its iodinated and pyrazole amine structure, requires careful handling and disposal. By adhering to these procedures, laboratory personnel can mitigate risks to themselves, their colleagues, and the environment.

    Hazard Assessment and Profile

    To inform our safety and disposal protocols, we can extrapolate from the known hazards of analogous compounds.

    Compound NameCAS NumberHazard StatementsDisposal Considerations
    1H-Pyrazole-5-amine916420-28-5Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]Keep in suitable, closed containers for disposal. Do not let product enter drains.[5]
    4-Iodo-3,5-dimethyl-1H-pyrazole2033-45-6The product contains no substances which at their given concentration are considered to be hazardous to health.[6]Sweep up and shovel into suitable containers for disposal.[6]
    Pyrazole (general)288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[7]Dispose of properly. Do not let product enter drains.[7]

    Given the conflicting data and the known risks associated with pyrazole derivatives and iodinated compounds, it is imperative to treat 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine as hazardous waste.

    Immediate Safety and Handling Precautions

    Before beginning any work that involves the handling or disposal of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, the following personal protective equipment (PPE) and safety measures are mandatory:

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

    • Skin Protection: Chemical-resistant gloves (such as nitrile rubber) and a lab coat or chemical-protective suit are essential to prevent skin contact.[5][8] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[5]

    • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][10] If a fume hood is not available or if dusts are generated, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8][9]

    • General Hygiene: Avoid contact with skin, eyes, and clothing.[5][9] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[5]

    Step-by-Step Disposal Protocol

    The disposal of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.[10][11][12]

    Step 1: Waste Segregation and Collection

    • Solid Waste: Collect any solid 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: Solutions containing 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine should be collected in a separate, compatible, and clearly labeled hazardous waste container. As this is a halogenated organic compound, it should be segregated into the halogenated organic waste stream.[13][14] Do not mix with non-halogenated waste.[14]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed labware can then be disposed of according to your institution's policy.

    Step 2: Containerization and Labeling

    • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[14]

    • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-iodo-1,3-dimethyl-1H-pyrazol-5-amine".[7] Also, list any other constituents in the waste container. Ensure the label is legible and securely attached to the container.

    Step 3: Storage

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[10] This area should be secure, well-ventilated, and away from incompatible materials. Keep the container closed except when adding waste.[14]

    Step 4: Final Disposal

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] Provide them with all necessary information about the waste contents.

    Spill Management

    In the event of a spill, follow these procedures:

    • Evacuate and Secure: Immediately evacuate the area and restrict access.

    • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

    • Personal Protection: Don the appropriate PPE as described in Section 2 before attempting to clean the spill.

    • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust formation.[5][6] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid. Place the absorbent material into the hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

    Waste Management Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

    DisposalWorkflow Disposal Workflow for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine start Waste Generation (4-iodo-1,3-dimethyl-1H-pyrazol-5-amine) is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No storage Store sealed container in a designated satellite accumulation area. solid_waste->storage liquid_waste Collect in a labeled halogenated organic liquid waste container. is_liquid->liquid_waste Yes liquid_waste->storage disposal Arrange for pickup by EHS or licensed waste disposal contractor. storage->disposal

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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